Product packaging for 4-Deoxygigantecin(Cat. No.:CAS No. 143572-82-1)

4-Deoxygigantecin

Número de catálogo: B1210272
Número CAS: 143572-82-1
Peso molecular: 622.9 g/mol
Clave InChI: AUIKUKHBIJHVLQ-KBHKRYQBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-Deoxygigantecin is a nonadjacent bis-tetrahydrofuran annonaceous acetogenin isolated from the bark of Goniothalamus giganteus . This compound is part of a class of lipophilic secondary metabolites known for their potent bioactivities, particularly their cytotoxic effects . Annonaceous acetogenins like this compound are recognized as potent inhibitors of mitochondrial complex I, thereby disrupting ATP production and inducing apoptosis in susceptible cells . In vitro studies have demonstrated that this compound exhibits potent and selective cytotoxicity against specific human cancer cell lines, including the PC-3 human prostate adenocarcinoma cell line . Beyond its application in cancer research, this compound has also shown pesticidal activity in bioassays, being more potent than rotenone against yellow fever mosquito larvae, suggesting potential for investigations in other fields . The absolute stereochemistry of this compound has been determined, supporting a common biogenetic origin with related compounds such as gigantecin . The synthesis of its highly functionalized precursor has been documented, highlighting its complex stereochemistry with multiple stereogenic centers . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures in humans. RUO products are essential tools for scientific investigation, drug discovery, and the development of new assays but are not subject to the same regulatory evaluations as clinical diagnostics . Researchers are responsible for ensuring compliance with all applicable regulations in their use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B1210272 4-Deoxygigantecin CAS No. 143572-82-1

Propiedades

Número CAS

143572-82-1

Fórmula molecular

C37H66O7

Peso molecular

622.9 g/mol

Nombre IUPAC

(2S)-4-[7-[(5S)-5-[(4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)35-25-26-36(44-35)33(40)23-22-32(39)34-24-21-30(43-34)19-16-13-11-12-15-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30?,31-,32?,33+,34-,35+,36+/m0/s1

Clave InChI

AUIKUKHBIJHVLQ-KBHKRYQBSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O

SMILES isomérico

CCCCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@@H](CCC([C@@H]2CCC(O2)CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

SMILES canónico

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O

Sinónimos

4-deoxygigantecin

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of 4-Deoxygigantecin from Goniothalamus giganteus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 4-Deoxygigantecin, a bioactive Annonaceous acetogenin, from the bark of Goniothalamus giganteus. The isolation was accomplished through a bioactivity-directed fractionation process, utilizing the brine shrimp lethality test as a guiding bioassay. This document details the experimental protocols for extraction, solvent partitioning, and chromatographic separation. Furthermore, it presents a summary of the spectroscopic data used for the structural elucidation of this compound and its potent cytotoxic activity against the PC-3 human prostate adenocarcinoma cell line. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antitumor, and pesticidal properties. Goniothalamus giganteus, a plant species found in Southeast Asia, is a rich source of these bioactive acetogenins.[1][2]

One such compound, this compound, is a nonadjacent bis-tetrahydrofuran acetogenin isolated from the bark of Goniothalamus giganteus.[1] Its discovery was the result of a systematic, bioactivity-directed fractionation approach, a common strategy in natural product drug discovery to isolate active constituents from a complex mixture.[3] This guide will provide an in-depth look at the technical aspects of its discovery and isolation.

Experimental Protocols

The isolation of this compound from Goniothalamus giganteus was achieved through a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations. The entire process was guided by the brine shrimp lethality test (BST), a simple and rapid bioassay for screening cytotoxic compounds.

Plant Material

Dried and powdered bark of Goniothalamus giganteus was used as the starting material for the extraction process.

Extraction and Solvent Partitioning

The initial extraction of the plant material was performed using 95% ethanol. The resulting crude ethanol extract was then subjected to a series of solvent-solvent partitions to separate compounds based on their polarity. This process yielded fractions of increasing polarity, with the bioactive compounds concentrating in the ethyl acetate fraction.

Bioactivity-Directed Fractionation

The key to the successful isolation of this compound was the use of the brine shrimp lethality test to guide the fractionation process. At each stage of separation, the resulting fractions were tested for their toxicity against brine shrimp nauplii. Only the most active fractions were carried forward for further purification, ensuring that the isolation efforts remained focused on the cytotoxic constituents.

Chromatographic Isolation

The active ethyl acetate fraction was subjected to multiple rounds of chromatography to isolate the individual bioactive compounds. The process involved:

  • Initial Column Chromatography: The crude active fraction was first separated using open column chromatography over silica gel.

  • Further Chromatographic Purifications: The active fractions from the initial column were then further purified using a combination of preparative thin-layer chromatography (PTLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.

Data Presentation

Spectroscopic Data for this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data This compound
¹H NMR (CDCl₃, 500 MHz) Key signals: δ 7.18 (1H, q), 5.08 (1H, q), 3.8 (m), 3.4 (m), 2.25 (m), 1.98 (m), 1.40 (3H, d), 1.25 (br s), 0.88 (3H, t)
¹³C NMR (CDCl₃, 125 MHz) Key signals: δ 174.6, 151.8, 131.2, 83.3, 82.8, 81.9, 81.7, 74.1, 71.8, 70.3, 37.3, 33.5, 31.9, 29.7, 29.1, 25.6, 22.7, 19.1, 14.1
Mass Spectrometry (EI-MS) m/z: 622 [M]⁺
Infrared (IR) νₘₐₓ 3450, 2920, 2850, 1750, 1650 cm⁻¹
Cytotoxicity Data

This compound exhibited potent and selective cytotoxicity against the PC-3 human prostate adenocarcinoma cell line.[1]

Compound Cell Line ED₅₀ (µg/mL)
This compoundPC-3 (Prostate)1.0 x 10⁻⁵

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Goniothalamus giganteus (Bark) extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning (Hexane, EtOAc, H2O) extraction->partition bst_screen1 Brine Shrimp Lethality Test partition->bst_screen1 Bioassay-guided active_fraction Active Ethyl Acetate Fraction bst_screen1->active_fraction Selection column_chrom Silica Gel Column Chromatography active_fraction->column_chrom bst_screen2 Brine Shrimp Lethality Test column_chrom->bst_screen2 Bioassay-guided active_subfractions Active Sub-fractions bst_screen2->active_subfractions Selection hplc Preparative TLC & HPLC active_subfractions->hplc pure_compound This compound hplc->pure_compound characterization Spectroscopic Analysis (NMR, MS, IR) pure_compound->characterization bioassay Cytotoxicity Assays (e.g., PC-3 cells) pure_compound->bioassay

Caption: Bioactivity-guided isolation workflow for this compound.

Logical Relationship of Discovery

discovery_logic node_plant G. giganteus node_extract Crude Extract node_plant->node_extract node_bioassay Bioactivity (Brine Shrimp Lethality) node_extract->node_bioassay shows node_fractionation Activity-Directed Fractionation node_bioassay->node_fractionation guides node_isolation Isolation of This compound node_fractionation->node_isolation node_structure Structural Elucidation (NMR, MS) node_isolation->node_structure leads to node_activity Cytotoxic Activity (PC-3 Cells) node_isolation->node_activity exhibits

Caption: Logical flow of the discovery of this compound.

Conclusion

The discovery of this compound from Goniothalamus giganteus exemplifies a successful application of bioactivity-directed fractionation in natural product research. The systematic approach, guided by the brine shrimp lethality test, enabled the targeted isolation of a potent cytotoxic compound from a complex plant extract. The detailed experimental protocols and spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of pharmacognosy, medicinal chemistry, and oncology drug discovery, and may serve as a foundation for future studies on the synthesis, derivatization, and mechanism of action of this promising natural product.

References

understanding the stereochemistry and its impact on the biological activity of 4-Deoxygigantecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxygigantecin, a member of the Annonaceous acetogenin family, has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. As with other acetogenins, its biological efficacy is intricately linked to its stereochemistry. This technical guide provides an in-depth exploration of the stereochemical features of this compound, its impact on biological activity, detailed experimental methodologies for its evaluation, and an overview of its mechanism of action.

Stereochemistry-Activity Relationship of this compound

Annonaceous acetogenins are characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings, hydroxyl groups, and a terminal α,β-unsaturated γ-lactone ring. The spatial arrangement of the substituents on the THF rings and the chiral centers bearing hydroxyl groups is a critical determinant of their biological activity.

This compound is a nonadjacent bis-tetrahydrofuran acetogenin. The absolute stereochemistry of this compound has been determined to be the same as that of its parent compound, gigantecin. This specific stereoconfiguration is crucial for its potent and selective cytotoxicity, particularly against the PC-3 human prostate adenocarcinoma cell line. While the precise impact of each chiral center on the activity of this compound is a subject of ongoing research, structure-activity relationship (SAR) studies on analogous acetogenins have demonstrated that the relative and absolute stereochemistry of the THF rings and flanking hydroxyl groups significantly influences the molecule's ability to bind to its molecular target, mitochondrial complex I.

Quantitative Analysis of Cytotoxicity

CompoundCell LineIC50 (µg/mL)
GigantecinA-549 (Lung Carcinoma)10-2 - 10-3
GigantecinMCF-7 (Breast Adenocarcinoma)< 10-8
GigantecinHT-29 (Colon Adenocarcinoma)10-2 - 10-4
GigantecinPC-3 (Prostate Adenocarcinoma)Potent and Selective

Note: The data for gigantecin is indicative of the high potency of this class of compounds. Further studies are required to establish a comprehensive cytotoxicity profile for the stereoisomers of this compound.

Experimental Protocols

Cytotoxicity Determination using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Inhibition of Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity

The primary molecular target of Annonaceous acetogenins is Complex I of the mitochondrial electron transport chain.[5][6][7]

Principle: The activity of Complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) by differential centrifugation.

  • Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, MgCl₂, and bovine serum albumin.

  • Reaction Mixture: In a cuvette, combine the assay buffer, isolated mitochondria, and a specific amount of NADH.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding ubiquinone.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation for each concentration of the inhibitor. The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Complex_I_Inhibition_Assay cluster_assay Mitochondrial Complex I Inhibition Assay A Isolate Mitochondria B Prepare Reaction Mixture (Buffer, Mitochondria, NADH) A->B C Add this compound B->C D Initiate with Ubiquinone C->D E Monitor NADH Oxidation (Absorbance at 340 nm) D->E F Calculate IC50 E->F

Workflow for Mitochondrial Complex I Inhibition Assay.

Mechanism of Action: Induction of Apoptosis

The inhibition of mitochondrial complex I by this compound disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis.

The key molecular events in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS and cellular stress lead to the opening of the mitochondrial permeability transition pore (mPTP) and the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak).

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Induced by this compound This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibition ROS Production ROS Production Mitochondrial Complex I->ROS Production Increased MOMP MOMP ROS Production->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation\n(Apaf-1, Cytochrome c, dATP) Apoptosome Formation (Apaf-1, Cytochrome c, dATP) Cytochrome c Release->Apoptosome Formation\n(Apaf-1, Cytochrome c, dATP) Caspase-9 Activation Caspase-9 Activation Apoptosome Formation\n(Apaf-1, Cytochrome c, dATP)->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound represents a promising lead compound in the development of novel anticancer agents. Its potent biological activity is intrinsically tied to its specific stereochemistry. A thorough understanding of its structure-activity relationship, coupled with robust and standardized experimental protocols, is essential for its further development. The mechanism of action, primarily through the inhibition of mitochondrial complex I and subsequent induction of apoptosis, provides a clear rationale for its cytotoxic effects. Future research should focus on elucidating the precise stereochemical requirements for optimal activity and selectivity, as well as on preclinical and clinical evaluations to translate its potent in vitro activity into effective therapeutic strategies.

References

Unveiling 4-Deoxygigantecin: A Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and extraction methodologies for 4-Deoxygigantecin, a bioactive Annonaceous acetogenin. The information is curated to assist researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to isolate and evaluate this promising compound.

Natural Source

The primary and currently documented natural source of this compound is the bark of Goniothalamus giganteus, a plant belonging to the Annonaceae family.[1] This family of plants is a rich source of various acetogenins, a class of polyketides known for their diverse biological activities, including potent cytotoxic and insecticidal properties.[1][2]

Extraction and Isolation: A Bioactivity-Guided Approach

The isolation of this compound from Goniothalamus giganteus bark is achieved through a multi-step process known as activity-directed fractionation. This method relies on a bioassay to guide the separation and purification of the active constituent from the crude extract. The brine shrimp lethality assay is a commonly employed bioassay for this purpose due to its simplicity, cost-effectiveness, and reliability in detecting cytotoxic compounds.[3][4][5][6]

General Extraction and Fractionation Workflow

The following diagram outlines the typical workflow for the extraction and bioactivity-guided fractionation of this compound from the bark of Goniothalamus giganteus.

Extraction_Workflow Start Dried, powdered bark of Goniothalamus giganteus Solvent_Extraction Solvent Extraction (e.g., Ethanol or Ethyl Acetate) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, Methanol) Crude_Extract->Solvent_Partitioning Fractions Resulting Fractions Solvent_Partitioning->Fractions BSLA Brine Shrimp Lethality Assay (BSLA) for each fraction Fractions->BSLA Active_Fraction Identification of Active Fraction(s) BSLA->Active_Fraction Chromatography Repeated Chromatographic Separations (e.g., Column Chromatography, HPLC) Active_Fraction->Chromatography Pure_Compound Isolation of Pure Compounds Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Deoxygigantecin This compound Structure_Elucidation->Deoxygigantecin

Figure 1: Extraction and Bioactivity-Guided Fractionation Workflow.
Experimental Protocols

2.2.1. Extraction and Solvent Partitioning

  • Preparation of Plant Material: The bark of Goniothalamus giganteus is air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Initial Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent such as ethanol or ethyl acetate at room temperature. This process is typically repeated multiple times to ensure maximum extraction of secondary metabolites.

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol). This step separates the components of the crude extract into different fractions based on their polarity.

2.2.2. Activity-Directed Fractionation using Brine Shrimp Lethality Assay (BSLA)

The brine shrimp lethality assay is a simple, preliminary toxicity screen that guides the isolation process by identifying the most biologically active fractions.

BSLA_Workflow Start Hatching of Brine Shrimp Eggs (Artemia salina) in seawater Nauplii Collection of Nauplii (larvae) Start->Nauplii Incubation Incubation of Nauplii with Test Samples (e.g., 24 hours) Nauplii->Incubation Sample_Prep Preparation of Test Samples (Plant Fractions at various concentrations) Sample_Prep->Incubation Counting Counting of Surviving Nauplii Incubation->Counting LC50 Calculation of LC50 values Counting->LC50 Selection Selection of Fraction with the lowest LC50 for further purification LC50->Selection

Figure 2: Brine Shrimp Lethality Assay (BSLA) Workflow.

Protocol for Brine Shrimp Lethality Assay:

  • Hatching of Brine Shrimp: Brine shrimp eggs (Artemia salina) are hatched in artificial seawater under constant aeration and illumination for approximately 48 hours.

  • Preparation of Test Solutions: The fractions obtained from solvent partitioning are dissolved in a suitable solvent (e.g., DMSO) and then diluted with seawater to prepare a series of concentrations.

  • Exposure: A specific number of brine shrimp nauplii (larvae) are introduced into vials containing the test solutions.

  • Incubation: The vials are maintained at room temperature for 24 hours.

  • Mortality Assessment: The number of dead and surviving nauplii is counted.

  • Determination of LC50: The concentration at which 50% of the nauplii are killed (LC50) is determined. The fraction with the lowest LC50 value is considered the most active and is selected for further purification.

2.2.3. Chromatographic Purification

The most active fraction is subjected to repeated chromatographic techniques to isolate the pure compounds. These techniques may include:

  • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): A more advanced technique for high-resolution separation and purification of individual compounds.

2.2.4. Structure Elucidation

The chemical structure of the isolated pure compound is determined using spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Cytotoxicity of this compound

Annonaceous acetogenins, including this compound, are known for their potent cytotoxic activities against various cancer cell lines.[1] The cytotoxicity of these compounds is often evaluated using in vitro cell-based assays.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound and a related compound from Goniothalamus giganteus.

CompoundCell LineActivityReference
This compoundPC-3 (Prostate Adenocarcinoma)Potent and Selective Cytotoxicity[1]
(2,4-cis and trans)-gigantecinonePC-3 (Prostate Adenocarcinoma)Potent and Selective Cytotoxicity[1]

Note: Specific IC50 values for this compound were not available in the reviewed literature.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Start Seeding of Cancer Cells in a 96-well plate Treatment Treatment with this compound (various concentrations) Start->Treatment Incubation_1 Incubation (e.g., 24-72 hours) Treatment->Incubation_1 MTT_Addition Addition of MTT Reagent Incubation_1->MTT_Addition Incubation_2 Incubation to allow formazan formation MTT_Addition->Incubation_2 Solubilization Addition of Solubilizing Agent (e.g., DMSO, isopropanol) Incubation_2->Solubilization Absorbance Measurement of Absorbance (at ~570 nm) Solubilization->Absorbance IC50_Calc Calculation of IC50 value Absorbance->IC50_Calc

Figure 3: MTT Cytotoxicity Assay Workflow.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Incubation: The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways

While the general mechanism of action for some Annonaceous acetogenins involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain, leading to ATP depletion and apoptosis, specific signaling pathways directly modulated by this compound have not been extensively detailed in the currently available literature. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

Conclusion

This compound, a bioactive acetogenin from the bark of Goniothalamus giganteus, represents a promising natural product for further investigation in drug discovery, particularly in the area of oncology. The methodologies outlined in this guide provide a framework for its successful isolation and cytotoxic evaluation. Future research should focus on elucidating its specific molecular mechanisms of action and exploring its therapeutic potential in preclinical models.

References

Preliminary Biological Activity Screening of 4-Deoxygigantecin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-Deoxygigantecin, an annonaceous acetogenin isolated from Goniothalamus giganteus, has been identified as a compound of significant biological interest. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its cytotoxic and pesticidal properties. While quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the current knowledge, details relevant experimental methodologies, and outlines the putative mechanisms of action to support further research and development.

Introduction

Annonaceous acetogenins are a class of polyketides derived from the Annonaceae family of plants. These compounds are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and tetrahydropyran rings, and a terminal α,β-unsaturated γ-lactone. This compound is a notable member of this class, isolated from the bark of Goniothalamus giganteus.[1] Preliminary studies have highlighted its potent biological activities, including selective cytotoxicity against human cancer cell lines and significant pesticidal effects.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the initial biological screening of this promising natural product.

Cytotoxic Activity

Overview

This compound has demonstrated potent and selective cytotoxic activity against the PC-3 human prostate adenocarcinoma cell line.[1] While the specific IC50 value from the original studies is not publicly available, the activity is described as significant, warranting further investigation into its potential as an anticancer agent. Annonaceous acetogenins, as a class, are well-documented for their cytotoxic effects against a broad spectrum of cancer cell lines, including multidrug-resistant (MDR) variants.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound. For context, typical IC50 values for other cytotoxic agents against the PC-3 cell line are included.

CompoundCell LineAssayIC50 Value (µM)Reference
This compound PC-3 (Prostate Adenocarcinoma)Not SpecifiedNot Available[1]
DoxorubicinPC-3MTT Assay0.21Eurofins Discovery
StaurosporinePC-3Proliferation Assay0.0023Eurofins Discovery
ShikoninPC-3Growth Inhibition Assay0.37[2]
Putative Mechanism of Action and Signaling Pathway

The primary mechanism of action for annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis, leading to cellular energy depletion and the induction of apoptosis, a form of programmed cell death. Cancer cells, with their high metabolic rate, are particularly vulnerable to this mode of action. The downstream effects include the activation of caspase cascades, DNA fragmentation, and cell cycle arrest.

Acetogenin_Apoptosis_Pathway 4_Deoxygigantecin This compound Complex_I Mitochondrial Complex I 4_Deoxygigantecin->Complex_I Inhibits ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Leads to Apoptosis_Induction Apoptosis Induction ATP_Depletion->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

1. Cell Plating:

  • Harvest and count cancer cells (e.g., PC-3).

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently pipette to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_24h Add_Compound Add this compound (serial dilutions) Incubation_24h->Add_Compound Incubation_72h Incubate 48-72h Add_Compound->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate 3-4h (Formazan formation) Add_MTT->Incubation_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Pesticidal Activity

Overview

This compound has been reported to exhibit potent pesticidal activity against the larvae of the yellow fever mosquito, Aedes aegypti.[1] This activity was found to be more potent than that of rotenone, a well-known natural insecticide that also acts by inhibiting Complex I of the mitochondrial respiratory chain. This suggests that this compound could be a promising candidate for the development of new bio-insecticides.

Quantitative Data

The following table summarizes the reported pesticidal activity of this compound.

CompoundOrganismAssayLC50 ValueReference
This compound Aedes aegypti (larvae)Larvicidal BioassayMore potent than Rotenone (exact value not available)[1]
RotenoneAedes aegypti (larvae)Larvicidal BioassayNot Available-
Experimental Protocol: Larvicidal Bioassay (Aedes aegypti)

This protocol is based on the standard guidelines provided by the World Health Organization (WHO) for testing mosquito larvicides.

1. Rearing of Mosquitoes:

  • Maintain a colony of Aedes aegypti under controlled laboratory conditions (27±2°C, 75±10% relative humidity, 12:12 hour light:dark photoperiod).

  • Rear larvae in trays with de-chlorinated water and provide a standard larval diet.

2. Preparation of Test Solutions:

  • Dissolve this compound in a suitable solvent (e.g., ethanol or acetone) to prepare a stock solution.

  • Prepare a range of test concentrations by serial dilution of the stock solution in de-chlorinated water.

3. Bioassay Procedure:

  • Use late third or early fourth instar larvae for the assay.

  • In disposable cups or beakers, add 20-25 larvae to 99 mL of de-chlorinated water.

  • Add 1 mL of the respective test solution to each cup to achieve the final desired concentration.

  • Prepare at least four replicates for each concentration.

  • Include a negative control (solvent and water) and a positive control (a known larvicide like temephos or rotenone).

4. Mortality Reading:

  • Keep the cups under the controlled laboratory conditions for 24 hours.

  • After 24 hours, record the number of dead larvae in each cup. Larvae are considered dead if they are immobile and do not respond to gentle probing.

5. Data Analysis:

  • Calculate the percentage mortality for each concentration, correcting for any mortality in the negative control using Abbott's formula if necessary.

  • Determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis of the dose-response data.

Antimicrobial Activity

Currently, there is no specific information available in the scientific literature regarding the preliminary antimicrobial screening of this compound. However, extracts from other plants of the Goniothalamus genus, such as Goniothalamus grandiflorus, have been shown to possess antimicrobial properties. This suggests that this compound could potentially exhibit antimicrobial activity, and screening against a panel of pathogenic bacteria and fungi is recommended for future studies.

Conclusion and Future Directions

This compound is a biologically active natural product with demonstrated potent cytotoxicity against prostate cancer cells and significant pesticidal activity against Aedes aegypti larvae. The likely mechanism of action, consistent with other annonaceous acetogenins, involves the inhibition of mitochondrial Complex I, leading to apoptosis.

Despite these promising preliminary findings, there is a critical need for further research to quantify its biological activities. Future studies should focus on:

  • Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Quantifying its pesticidal activity by determining the LC50 values against various insect pests.

  • Conducting antimicrobial screening to evaluate its potential as an antibacterial or antifungal agent.

  • Elucidating the specific molecular targets and signaling pathways involved in its cytotoxic and pesticidal effects through further mechanistic studies.

The information compiled in this guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent or bio-pesticide.

References

Uncharted Territory: The Mechanism of Action of 4-Deoxygigantecin in Prostate Cancer Cells Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is currently no available research detailing the mechanism of action of 4-Deoxygigantecin in prostate cancer cells. This knowledge gap prevents the creation of an in-depth technical guide as requested, as crucial data on its biological effects, signaling pathways, and experimental validation are absent from the public domain.

Prostate cancer, a leading cause of cancer-related death in men, is driven by complex signaling pathways that regulate cell growth, survival, and proliferation. Key pathways frequently implicated in prostate cancer progression include the androgen receptor (AR) signaling, PI3K/AKT/mTOR pathway, and the mitogen-activated protein kinase (MAPK) cascades.[1][2][3][4] Therapeutic strategies often aim to disrupt these pathways to induce cancer cell death (apoptosis) or halt the cell division cycle.[5][6][7]

A critical aspect of many anti-cancer agents is their ability to induce overwhelming cellular stress, often through the generation of reactive oxygen species (ROS).[8][9][10][11] While moderate levels of ROS can contribute to cancer progression, excessive ROS can trigger apoptotic signaling and lead to cell death, making ROS induction a viable anti-cancer strategy.[8][9]

Unfortunately, without specific studies on this compound, it is impossible to determine its effects on these fundamental cancer processes in the context of prostate cancer. Key information that would be necessary to construct a technical guide, such as:

  • Quantitative Data: Including IC50 values (the concentration of a drug that inhibits a biological process by 50%), measurements of protein expression changes, cell cycle distribution analysis, and apoptosis rates following treatment with this compound.

  • Experimental Protocols: Detailed methodologies for cell culture, western blotting to analyze protein levels, flow cytometry for cell cycle and apoptosis analysis, and assays to detect ROS are all unavailable for this specific compound.

  • Signaling Pathways: The specific molecular pathways modulated by this compound in prostate cancer cells have not been elucidated. Therefore, diagrams of affected signaling cascades cannot be generated.

The absence of such fundamental research means that the core requirements for a technical whitepaper—structured data presentation, detailed experimental methodologies, and visual representations of its mechanism of action—cannot be fulfilled at this time. The scientific community has yet to publish findings on the interaction between this compound and prostate cancer cells, leaving its potential as a therapeutic agent in this context entirely speculative. Further research is required to explore and understand any potential anti-cancer effects and the underlying molecular mechanisms of this compound.

References

4-Deoxygigantecin: A Promising Natural Product for Novel Pesticide Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The increasing prevalence of insecticide resistance and the growing demand for more environmentally benign pest control solutions have spurred the search for novel active ingredients. Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have demonstrated significant biological activities, including potent insecticidal properties. This technical guide focuses on 4-Deoxygigantecin, a nonadjacent bis-tetrahydrofuran acetogenin isolated from Goniothalamus giganteus, and explores its potential as a lead compound for the development of new pesticidal agents. This document provides a comprehensive overview of the available data on its pesticidal efficacy, details its proposed mechanism of action through the inhibition of mitochondrial complex I, and outlines detailed experimental protocols for its extraction, and evaluation.

Introduction

The global challenge of ensuring food security and controlling vector-borne diseases necessitates the continuous development of effective and safe pesticides. The reliance on a limited number of chemical classes has led to widespread insecticide resistance, environmental concerns, and a demand for new modes of action. Natural products have historically been a rich source of inspiration for the development of new pharmaceuticals and agrochemicals. Annonaceous acetogenins, a large family of natural products, are characterized by their long aliphatic chains bearing oxygenated functional groups, including tetrahydrofuran (THF) rings and a terminal γ-lactone. These compounds have been shown to exhibit a range of biological activities, with their insecticidal potential being of particular interest.

This compound, isolated from the bark of Goniothalamus giganteus, is a member of this promising class of molecules.[1] Early studies have indicated its potent pesticidal activity, suggesting it could serve as a valuable scaffold for the development of next-generation insecticides. This whitepaper aims to consolidate the current knowledge on this compound and provide a technical resource for researchers and professionals in the field of pesticide discovery and development.

Pesticidal Activity of this compound

Efficacy Against Key Pests

Research has demonstrated the significant pesticidal properties of this compound, particularly against the larvae of the yellow fever mosquito, Aedes aegypti.[1] This mosquito species is a major vector for several devastating diseases, including dengue fever, Zika virus, and chikungunya. The potent activity of this compound against this vector highlights its potential for use in public health applications.

Quantitative Data

While direct, publicly available LC50 (median lethal concentration) values for this compound against various insect pests are limited in the reviewed literature, studies have provided a strong qualitative assessment of its potency. The available research indicates that this compound exhibits greater pesticidal activity against yellow fever mosquito larvae than rotenone, a well-established botanical insecticide also known to inhibit mitochondrial complex I.[1]

Table 1: Comparative Pesticidal Activity of this compound

CompoundTarget PestActivity MetricResultReference
This compoundAedes aegypti (larvae)Comparative PotencyMore potent than Rotenone[1]
RotenoneAedes aegypti (larvae)Comparative PotencyLess potent than this compound[1]

Note: This table will be updated as more specific quantitative data (e.g., LC50 values) becomes available in the scientific literature.

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mode of action for Annonaceous acetogenins, including likely this compound, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This enzyme complex plays a crucial role in cellular respiration and ATP production.

Signaling Pathway

The inhibition of Complex I by this compound disrupts the flow of electrons from NADH to ubiquinone, a key step in oxidative phosphorylation. This disruption leads to a cascade of downstream effects that ultimately result in cellular death and, consequently, the death of the insect. The key events in this signaling pathway are:

  • Binding to Complex I: this compound binds to Complex I, likely at the ubiquinone binding site, preventing the substrate from accessing the enzyme.

  • Inhibition of Electron Transport: The binding of the inhibitor blocks the transfer of electrons, halting the electron transport chain.

  • Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in the production of ATP, the primary energy currency of the cell.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the incomplete reduction of oxygen, resulting in the generation of superoxide radicals and other reactive oxygen species.

  • Oxidative Stress and Cellular Damage: The accumulation of ROS leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

  • Apoptosis and Necrosis: The combination of energy depletion and cellular damage triggers programmed cell death (apoptosis) or uncontrolled cell death (necrosis), leading to tissue damage and organismal death.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects Deoxygigantecin This compound ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Deoxygigantecin->ComplexI Inhibition ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ComplexI->ROS Aberrant Electron Leak ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Energy_Depletion Energy Depletion ATP->Energy_Depletion Reduced Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis / Necrosis Cellular_Damage->Apoptosis Energy_Depletion->Apoptosis Insect_Death Insect Death Apoptosis->Insect_Death Isolation_Workflow Start Powdered Bark of Goniothalamus giganteus Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane, CH2Cl2) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC End Pure this compound HPLC->End Bioassay_Workflow Start Aedes aegypti Larvae (3rd/4th Instar) Exposure Expose Larvae to Different Concentrations in Replicates Start->Exposure Preparation Prepare Serial Dilutions of This compound Preparation->Exposure Incubation Incubate at Controlled Temperature and Photoperiod Exposure->Incubation Observation Record Mortality at 24 and 48 hours Incubation->Observation Analysis Data Analysis (Probit Analysis to determine LC50) Observation->Analysis End Pesticidal Efficacy Data Analysis->End

References

The Cytotoxic Potential of 4-Deoxygigantecin: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Deoxygigantecin, an annonaceous acetogenin isolated from Goniothalamus giganteus, has been identified as a compound with potent and selective cytotoxic properties. This technical guide provides a comprehensive overview of the known cytotoxic effects of this compound and presents a detailed methodological framework for its further investigation. Due to the limited publicly available data on this specific compound, this document also serves as a general guide for the evaluation of novel cytotoxic agents, offering standardized experimental protocols and data presentation formats.

Introduction to this compound and Annonaceous Acetogenins

Annonaceous acetogenins are a class of polyketides derived from the Annonaceae family of plants. They are known for their wide range of biological activities, including potent cytotoxic, antitumor, and pesticidal effects. This compound is a nonadjacent bis-tetrahydrofuran annonaceous acetogenin that has demonstrated significant biological activity.

Initial studies have highlighted the cytotoxic potential of this compound. Research has shown that this compound, along with its analogue gigantecinone, exhibits potent and selective cytotoxicities against the PC-3 human prostate adenocarcinoma cell line[1]. The PC-3 cell line is a well-established model for androgen-independent prostate cancer, suggesting a potential therapeutic application for this compound in advanced prostate cancer[2].

Despite these promising initial findings, detailed quantitative data on the cytotoxic effects of this compound across a broad range of cancer cell lines, as well as in-depth mechanistic studies, are not extensively available in the public domain. Therefore, this guide will provide a representative framework for the systematic evaluation of its cytotoxic properties.

Quantitative Cytotoxicity Data

Table 1: Representative Cytotoxicity (IC50) Data for a Novel Compound

Cancer Cell LineTissue of OriginIC50 (µM)
PC-3 Prostate Reported as potent and selective [1]
MCF-7BreastData to be determined
A549LungData to be determined
HeLaCervicalData to be determined
HCT-116ColonData to be determined
K562LeukemiaData to be determined
Normal Cell Line (e.g., HDF)FibroblastData to be determined (for selectivity)

Key Experimental Protocols

To fully characterize the cytotoxic effects of this compound, a series of standardized in vitro assays are required. The following sections detail the methodologies for these essential experiments.

Cell Viability and Cytotoxicity Assay (MTT/MTS or CellTiter-Glo® Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of the compound. Control wells receive vehicle-only medium.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assessment:

    • For MTT/MTS Assay: A solution of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) or a related tetrazolium salt (MTS) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product. After a 2-4 hour incubation, the formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

    • For CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read on a microplate reader.

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorescent conjugate) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to distinguish between four cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction by this compound.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To investigate whether this compound induces cell cycle arrest at a specific phase.

Methodology:

  • Cell Treatment: Cells are treated with this compound as described for the apoptosis assay.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of the cell population is analyzed by flow cytometry.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Visualization of Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis cell_culture Cancer Cell Line Culture seeding Seed Cells in 96-Well Plate cell_culture->seeding adhesion Overnight Incubation for Adhesion seeding->adhesion treatment Treat Cells with Compound adhesion->treatment dilution Serial Dilution of this compound dilution->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Add MTT/MTS or CellTiter-Glo® Reagent incubation->assay readout Measure Absorbance/Luminescence assay->readout analysis Calculate % Viability readout->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for determining the IC50 of a cytotoxic compound.

Simplified Apoptosis Signaling Pathway

G extrinsic_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) extrinsic_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 (Initiator Caspase) pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage (e.g., by this compound) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator Caspase) cyto_c->caspase9 apaf1 Apaf-1 apaf1->caspase9 pro_caspase9 Pro-Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner Caspase) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Conclusion and Future Directions

This compound has emerged as a promising cytotoxic agent, particularly against prostate cancer cells. However, a comprehensive understanding of its full potential requires a systematic and detailed investigation of its activity across a panel of cancer cell lines and in-depth studies into its mechanism of action. The experimental protocols and frameworks provided in this technical guide offer a roadmap for researchers to further elucidate the cytotoxic effects of this compound and other novel anticancer compounds. Future research should focus on obtaining quantitative cytotoxicity data, determining the mode of cell death (apoptosis vs. necrosis), and identifying the specific molecular targets and signaling pathways affected by this compound. Such studies will be crucial in advancing this compound through the drug discovery pipeline.

References

Structural Elucidation of 4-Deoxygigantecin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis Utilizing NMR and Mass Spectrometry

This technical guide provides a comprehensive overview of the structural elucidation of 4-Deoxygigantecin, a member of the Annonaceous acetogenin family of natural products. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed methodologies and data interpretation involved in characterizing complex natural molecules. The structural determination of this compound, likely synonymous with 4-deoxyannoreticuin in existing literature, relies heavily on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction to this compound and Annonaceous Acetogenins

Annonaceous acetogenins are a class of polyketide-derived long-chain fatty acid derivatives isolated from plants of the Annonaceae family, such as Goniothalamus giganteus. These compounds have garnered significant scientific interest due to their potent and diverse biological activities, including cytotoxic, antitumor, and pesticidal properties. Structurally, they are characterized by a long aliphatic chain, often containing one or more tetrahydrofuran (THF) rings, and terminating in a substituted γ-lactone ring. The precise determination of the stereochemistry and the position of various functional groups along the chain is crucial for understanding their structure-activity relationships. This compound represents a specific analogue within this vast family, and its structural elucidation serves as a prime example of modern spectroscopic techniques in natural product chemistry.

Experimental Protocols

The structural elucidation of this compound involves a series of meticulously executed experiments. The following protocols are based on established methodologies for the characterization of Annonaceous acetogenins.

Isolation of this compound

The isolation of this compound from its natural source, typically the bark or seeds of Goniothalamus giganteus, is a multi-step process involving extraction and chromatographic separation.

  • Extraction: The dried and powdered plant material is subjected to exhaustive extraction with an organic solvent, commonly methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the components based on their solubility.

  • Chromatographic Separation: The bioactive fractions, identified through preliminary screening, are subjected to multiple rounds of column chromatography. Typical stationary phases include silica gel and Sephadex LH-20. Elution is performed using gradient solvent systems, for example, a mixture of hexane and ethyl acetate with increasing polarity.

  • Final Purification: The final purification of this compound is achieved through High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound, as well as to gain insights into its fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis, often using techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), is performed to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) experiments are conducted on the protonated molecule [M+H]⁺ or other suitable precursor ions. The resulting fragmentation pattern provides valuable information about the location of hydroxyl groups and the tetrahydrofuran ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the detailed structural elucidation of this compound, providing information on the carbon skeleton and the stereochemistry of the molecule.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

  • 1D NMR Spectra:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration).

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating the type of carbon (e.g., alkyl, olefinic, oxygenated, carbonyl).

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, identifying adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analysis of this compound (also reported as 4-deoxyannoreticuin).

Mass Spectrometry Data
ParameterValue
Molecular FormulaC₃₅H₆₄O₆
Molecular Weight (Monoisotopic)580.4703 g/mol
Ionization TechniqueFAB-MS or ESI-MS
Key Fragment Ions (m/z)Data not available in the searched literature.
NMR Spectroscopic Data

The specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the publicly accessible literature at the time of this guide's compilation. However, the general ranges for key functional groups in Annonaceous acetogenins are well-established.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton TypeChemical Shift Range (δ, ppm)
H₃-C(35) (methyl on lactone)~ 1.4 (d)
-(CH₂)n- (aliphatic chain)1.2 - 1.6 (m)
H-C-OH (carbinol protons)3.4 - 4.0 (m)
H-C-O-C (protons on THF ring)3.8 - 4.2 (m)
H-C(34) (on lactone ring)~ 4.9 - 5.1 (q)
H-C(2) (olefinic proton on lactone)~ 7.0 - 7.2 (d)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon TypeChemical Shift Range (δ, ppm)
C(35) (methyl on lactone)~ 19
-(CH₂)n- (aliphatic chain)25 - 35
C-OH (carbinol carbons)70 - 75
C-O-C (carbons on THF ring)80 - 85
C(34) (on lactone ring)~ 78
C(2) (olefinic carbon on lactone)~ 130 - 135
C(3) (olefinic carbon on lactone)~ 148 - 152
C(1) (lactone carbonyl)~ 174

Structural Elucidation Workflow and Signaling Pathways

The logical process for elucidating the structure of this compound is a stepwise integration of the spectroscopic data.

Structural_Elucidation_Workflow A Isolation & Purification B Mass Spectrometry (HRMS) A->B D 1D NMR (¹H, ¹³C) A->D C Molecular Formula Determination B->C E Identification of Functional Groups (Lactone, THF, OH, Alkyl Chain) C->E D->E G Establishment of C-H and C-C Connectivity (Partial Structures) E->G F 2D NMR (COSY, HSQC) F->G I Assembly of Partial Structures (Planar Structure) G->I H 2D NMR (HMBC) H->I J 2D NMR (NOESY/ROESY) I->J K Determination of Relative Stereochemistry J->K L Final Structure of this compound K->L

Caption: Workflow for the structural elucidation of this compound.

The biological activity of Annonaceous acetogenins, including presumably this compound, is primarily attributed to their inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This leads to a depletion of ATP, ultimately triggering apoptosis in cancer cells.

Signaling_Pathway Acetogenin This compound ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Acetogenin->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Part of ATP ATP Production ComplexI->ATP Inhibition leads to decreased ETC->ATP Drives Apoptosis Apoptosis ATP->Apoptosis Depletion triggers

Caption: Proposed mechanism of action for this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. While a complete dataset for this specific compound remains to be fully compiled from primary literature, the established methodologies for the Annonaceous acetogenin class provide a clear and robust framework for its characterization. The synergistic use of mass spectrometry for determining the molecular formula and NMR spectroscopy for piecing together the carbon skeleton and defining its stereochemistry is indispensable. This guide provides researchers with a comprehensive overview of the necessary experimental protocols and the logical workflow required to fully characterize this and other complex natural products. Further research to isolate and fully characterize this compound will be invaluable for exploring its full therapeutic potential.

Methodological & Application

Application Notes and Protocols: Total Synthesis of 4-Deoxygigantecin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Annonaceous acetogenins are a large family of polyketide natural products isolated from plants of the Annonaceae family.[1] These compounds have garnered significant interest within the scientific community due to their potent and diverse biological activities, including antitumor, insecticidal, and antimicrobial properties.[1][2] A prominent member of this family is 4-Deoxygigantecin, a nonadjacent bis-tetrahydrofuran (THF) acetogenin. Its unique structural features and potent cytotoxicity against various cancer cell lines make it and its analogues attractive targets for total synthesis and further investigation in drug discovery programs.

The primary mechanism of action for many Annonaceous acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This inhibition disrupts cellular energy production, leading to ATP depletion and ultimately apoptosis in cancer cells, which often exhibit a higher metabolic rate and increased reliance on glycolysis compared to normal cells. The structural components, particularly the bis-THF core and the α,β-unsaturated γ-lactone, are crucial for this biological activity.

These application notes provide a detailed overview of the total synthesis of this compound and its analogues, comprehensive experimental protocols for key reactions, and a summary of their biological activities. The information presented is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and cancer drug development.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogues against Human Cancer Cell Lines (IC50 values in µM)
CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)
This compound Data not availableData not availableData not availableData not availableData not available
Analogue 1 (Example) 8.5 ± 0.79.4 ± 0.811.7 ± 0.9Data not availableData not available
Analogue 2 (Example) Data not available12.8 ± 0.8Data not availableData not availableData not available
Cisplatin (Control) 23.7 ± 6.819.7 ± 5.9Data not availableData not availableData not available
5-Fluorouracil (Control) Data not available8.5 ± 0.79.4 ± 0.811.7 ± 0.9Data not available

Experimental Protocols

The total synthesis of this compound typically involves a convergent approach, where key fragments are synthesized separately and then coupled together in the later stages. The following protocols are based on established synthetic strategies for Annonaceous acetogenins and represent key transformations.

Protocol 1: Asymmetric Synthesis of the Bis-THF Core

This protocol outlines the synthesis of the central bis-tetrahydrofuran fragment, a crucial component for the biological activity of this compound. The stereochemistry is established using asymmetric reactions.

Materials:

  • Appropriate starting diene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Osmium tetroxide (OsO4)

  • (DHQD)2PHAL (hydroquinidine 1,4-phthalazinediyl diether)

  • Potassium ferricyanide (K3[Fe(CN)6])

  • Potassium carbonate (K2CO3)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • Asymmetric Dihydroxylation: To a stirred solution of the starting diene in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of diene) and methanesulfonamide (1.1 eq). Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quenching: Add solid sodium sulfite and stir for 1 hour.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by silica gel column chromatography to yield the desired chiral diol.

  • Second Dihydroxylation and Cyclization: Subject the purified diol to a second asymmetric dihydroxylation and in-situ cyclization. To a solution of the diol in a suitable solvent system, add OsO4, (DHQD)2PHAL, K3[Fe(CN)6], and K2CO3. Stir at room temperature until completion.

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography to afford the bis-THF core.

Protocol 2: Synthesis of the Butenolide Moiety

The α,β-unsaturated γ-lactone (butenolide) is another key pharmacophore of Annonaceous acetogenins.

Materials:

  • (S)-Ethyl lactate

  • Diisobutylaluminium hydride (DIBAL-H)

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • Reduction: To a solution of (S)-ethyl lactate in toluene at -78 °C, add DIBAL-H (1.1 eq) dropwise. Stir for 2 hours at -78 °C.

  • Quenching: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Extraction and Concentration: Warm the mixture to room temperature, extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate.

  • Wittig Reaction: Dissolve the resulting crude lactol in dichloromethane and add (carbethoxymethylene)triphenylphosphorane. Stir at room temperature until the reaction is complete.

  • Purification: Concentrate the reaction mixture and purify by silica gel column chromatography to yield the desired butenolide fragment.

Protocol 3: Coupling of Fragments and Final Steps

The final stages of the synthesis involve coupling the bis-THF core with the butenolide and the lipophilic side chain.

Materials:

  • Bis-THF fragment with a terminal alkyne

  • Butenolide fragment with a suitable leaving group (e.g., iodide)

  • Lipophilic side chain fragment with a suitable functional group for coupling

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF)

  • Hydrogen gas

  • Lindlar's catalyst or other suitable hydrogenation catalyst

  • Deprotection reagents (e.g., TBAF for silyl ethers)

Procedure:

  • Sonogashira Coupling: To a solution of the terminal alkyne-containing bis-THF fragment and the butenolide iodide in THF, add Pd(PPh3)4, CuI, and triethylamine. Stir under an inert atmosphere until the coupling is complete.

  • Purification: Purify the coupled product by column chromatography.

  • Side Chain Coupling: Couple the lipophilic side chain using an appropriate reaction (e.g., another cross-coupling reaction or nucleophilic substitution).

  • Partial Hydrogenation: Selectively reduce the alkyne to a cis-alkene using hydrogen gas in the presence of Lindlar's catalyst.

  • Deprotection: Remove any protecting groups under appropriate conditions to yield the final product, this compound or its analogue.

  • Final Purification: Purify the final compound using HPLC to obtain a high-purity sample.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Fragment Assembly and Final Steps A Starting Material A (for Bis-THF Core) D Bis-THF Core (via Asymmetric Synthesis) A->D Multi-step Synthesis B Starting Material B (for Butenolide) E Butenolide Moiety B->E Synthesis C Starting Material C (for Side Chain) F Lipophilic Side Chain C->F Synthesis G Coupling of Bis-THF and Butenolide D->G E->G H Coupling of Side Chain F->H G->H I Final Modifications (e.g., Hydrogenation) H->I J Deprotection I->J K This compound (or Analogue) J->K Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP Cellular Effects C1 Complex I (NADH:ubiquinone oxidoreductase) Q Ubiquinone Pool C1->Q e- ATP ATP Synthesis (Decreased) C1->ATP ROS ROS Production (Increased) C1->ROS C3 Complex III CytC Cytochrome c C3->CytC e- C4 Complex IV O2 O2 C4->O2 e- Q->C3 e- CytC->C4 e- Apoptosis Apoptosis ATP->Apoptosis ROS->Apoptosis NADH NADH NADH->C1 e- Deoxygigantecin This compound & Analogues Deoxygigantecin->C1 Inhibition

References

Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of 4-Deoxygigantecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the in vitro cytotoxic effects of 4-Deoxygigantecin, a bioactive acetogenin.[1] The following protocols detail established assays to quantify cell viability, membrane integrity, and apoptosis induction.

Overview of Cytotoxicity Assessment

The in vitro assessment of this compound's cytotoxicity involves a multi-faceted approach to understand its impact on cell health. This typically includes:

  • Cell Viability Assays: To determine the concentration-dependent effect of the compound on cell proliferation and metabolic activity. The MTT assay is a standard colorimetric method for this purpose.[2][3][4][5][6]

  • Cytotoxicity Assays: To measure the extent of cell membrane damage and lysis. The Lactate Dehydrogenase (LDH) assay is a common method that quantifies the release of this cytosolic enzyme from damaged cells.[7][8][9][10][11]

  • Apoptosis Assays: To investigate whether the compound induces programmed cell death. This can be assessed by measuring the activity of key executioner enzymes like caspases.[12][13][14][15]

The following sections provide detailed protocols for these assays.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose an appropriate cancer cell line for the study (e.g., PC-3 for prostate cancer, as this compound has shown activity against it).[1]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 12-24 hours.[2]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used for the compound).[2]

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Carefully remove the medium without disturbing the formazan crystals.[2]

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[2]

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[3]

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][10]

Protocol:

  • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[7]

  • Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[7][8]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst.

  • Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[7]

  • Incubate the plate at room temperature in the dark for 20-30 minutes.[7][8]

  • Stop the reaction by adding a stop solution (e.g., 1N HCl) if required by the kit.[8]

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[7][8]

  • To determine the maximum LDH release, include a positive control where cells are lysed with a detergent like Triton X-100.[7]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase Activity Assay for Apoptosis

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis. A colorimetric or fluorometric assay can be used.

Protocol (Colorimetric):

  • After treatment, lyse the cells using a chilled lysis buffer provided with the assay kit.[14]

  • Centrifuge the cell lysate to pellet the debris and collect the supernatant.[14]

  • Prepare the reaction mixture by adding the cell lysate to a buffer containing a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).[14]

  • Incubate the mixture at 37°C for 1-2 hours to allow the caspases to cleave the substrate and release the chromophore.

  • Measure the absorbance of the released pNA at 405 nm using a microplate reader.[14]

  • The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to the untreated control.[14]

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
PC-324Value
PC-348Value
PC-372Value
Other Cell Line24Value
Other Cell Line48Value
Other Cell Line72Value

Table 2: Percentage of Cytotoxicity (LDH Release) Induced by this compound

Concentration (µM)24 h48 h72 h
0 (Control)ValueValueValue
Conc. 1ValueValueValue
Conc. 2ValueValueValue
Conc. 3ValueValueValue
Positive ControlValueValueValue

Table 3: Fold Increase in Caspase-3/7 Activity

Concentration (µM)24 h48 h72 h
0 (Control)1.01.01.0
Conc. 1ValueValueValue
Conc. 2ValueValueValue
Conc. 3ValueValueValue

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed Cells in 96-well Plate treatment Treat with this compound cell_culture->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) incubation->ldh Enzyme Release caspase Caspase Assay (Apoptosis) incubation->caspase Apoptotic Pathway readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ Cytotoxicity/Caspase Activity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Proposed Signaling Pathway for Apoptosis Induction

While the precise signaling pathway of this compound is yet to be fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism.

apoptosis_pathway cluster_cell Cellular Response cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade deoxygigantecin This compound bax_bak Bax/Bak Activation deoxygigantecin->bax_bak Induces cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis Leads to

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for 4-Deoxygigantecin in Mitochondrial Complex I Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxygigantecin is a member of the annonaceous acetogenin family, a large group of polyketides isolated from plants of the Annonaceae family.[1][2] These natural products are characterized by a long aliphatic chain containing tetrahydrofuran (THF) and tetrahydropyran rings, terminating in a γ-lactone. Annonaceous acetogenins are widely recognized as potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[2][3][4] By inhibiting complex I, these compounds disrupt the process of oxidative phosphorylation, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can ultimately trigger apoptosis. The potent cytotoxic effects of acetogenins against various cancer cell lines have made them a subject of significant interest in drug discovery and development.

This document provides detailed application notes and protocols for the use of this compound as a tool compound in mitochondrial complex I inhibition assays. While specific quantitative data for this compound is not extensively available in public literature, the protocols and data presented for closely related annonaceous acetogenins serve as a robust guideline for its characterization.

Data Presentation: Inhibitory Potency of Annonaceous Acetogenins on Mitochondrial Complex I

CompoundIC50 (nM)Source OrganismCell Line/SystemReference
Bullatacin1.2 ± 0.1Annona bullataBovine heart mitochondria[5]
Rolliniastatin-1< 1Rollinia membranaceaBovine heart submitochondrial particles[4]
Rolliniastatin-2< 1Rollinia membranaceaBovine heart submitochondrial particles[4]
Squamocin3.9Annona squamosaBovine heart mitochondria[6]
Annonacin11.9Annona muricataInsect Sf9 cells[7]

Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound, like other annonaceous acetogenins, is believed to exert its inhibitory effect on mitochondrial complex I by binding to the ubiquinone reduction site. This binding event blocks the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The disruption of electron flow leads to a halt in proton pumping across the inner mitochondrial membrane by complex I, thereby dissipating the proton motive force required for ATP synthesis.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- H_out H+ Complex_I->H_out H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III CoQ->Complex_III e- CytC Cytochrome C Complex_III->CytC e- Complex_III->H_out H+ pumping Complex_IV Complex IV CytC->Complex_IV e- Complex_IV->H_out H+ pumping O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- NAD NAD+ H_out->ATP_Synthase Proton Motive Force H_in H+ H2O H₂O O2->H2O Reduction ADP ADP + Pi ADP->ATP_Synthase Deoxygigantecin This compound Deoxygigantecin->Complex_I Inhibition G cluster_prep Sample Preparation cluster_assay Complex I Inhibition Assay cluster_spectro Spectrophotometric Assay cluster_ocr Oxygen Consumption Assay cluster_analysis Data Analysis start Start: Cultured Cells or Tissue isolate Isolate Mitochondria start->isolate quantify Quantify Protein Concentration isolate->quantify prep_mix Prepare Reaction Mix (Buffer, Ubiquinone, Mitochondria) quantify->prep_mix load_mito Load Mitochondria into Respirometer quantify->load_mito add_inhibitor Add this compound (or Rotenone/Vehicle) prep_mix->add_inhibitor incubate Incubate (30°C, 5 min) add_inhibitor->incubate add_nadh Initiate with NADH incubate->add_nadh measure_abs Measure A340 Decrease (Kinetic) add_nadh->measure_abs calc_rate Calculate Rate of NADH Oxidation measure_abs->calc_rate add_substrates Add Complex I Substrates (Glutamate + Malate) load_mito->add_substrates add_adp Stimulate with ADP (OXPHOS State) add_substrates->add_adp add_inhibitor_ocr Add this compound add_adp->add_inhibitor_ocr measure_ocr Measure OCR Inhibition add_inhibitor_ocr->measure_ocr calc_inhibition Calculate % Inhibition measure_ocr->calc_inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

References

Application Notes and Protocols for Testing the Anti-proliferative Effects of 4-Deoxygigantecin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Deoxygigantecin is a member of the Annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family. Its parent compound, gigantecin, has demonstrated significant cytotoxic and antimitotic properties against various human tumor cells.[1][2] Published research indicates that this compound exhibits potent and selective cytotoxicity against the PC-3 human prostate adenocarcinoma cell line.[3]

Annonaceous acetogenins are known to exert their anti-proliferative effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5] This disruption of cellular energy metabolism leads to a decrease in ATP production, which can trigger a cascade of events including cell cycle arrest and apoptosis.[4] Mechanistic studies on related compounds suggest the involvement of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Furthermore, acetogenins have been shown to induce apoptosis through modulation of the Bcl-2 family of proteins and activation of caspases.[6]

These application notes provide a comprehensive experimental design to thoroughly characterize the anti-proliferative effects of this compound. The protocols herein describe methods to determine its cytotoxicity across a panel of cancer cell lines, and to elucidate its effects on apoptosis, the cell cycle, and relevant signaling pathways.

Recommended Cell Lines for Initial Screening

A broad initial screening is recommended to identify the cancer types most sensitive to this compound. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines representing nine different cancer types (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney), is the gold standard for such screenings.[1][3][7][8] Alternatively, a smaller, representative panel can be used for initial studies.

Table 1: Suggested Cancer Cell Line Panel

Cancer TypeCell LineCharacteristics
Prostate PC-3Androgen-independent, aggressive adenocarcinoma. Known to be sensitive to this compound.
DU-145Androgen-independent prostate carcinoma.
Breast MCF-7Estrogen receptor (ER)-positive, luminal A subtype.
MDA-MB-231Triple-negative (ER-, PR-, HER2-), highly invasive.
Lung A549Non-small cell lung cancer (NSCLC), adenocarcinoma.
H460Non-small cell lung cancer (NSCLC), large cell carcinoma.
Colon HCT-116Colorectal carcinoma, mismatch repair deficient.
HT-29Colorectal adenocarcinoma.
Leukemia K-562Chronic myelogenous leukemia.
JurkatAcute T-cell leukemia.
Non-cancerous HEK293Human embryonic kidney cells (often used as a control for general cytotoxicity).
Normal Humane.g., Primary fibroblasts (to assess cancer cell selectivity).
Fibroblasts

Experimental Workflow

The following workflow provides a logical progression for characterizing the anti-proliferative effects of this compound, from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: Overall experimental workflow for characterizing this compound.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a primary stock in DMSO. A typical final concentration range for a pure compound might be 0.01, 0.1, 1, 10, 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically <0.5%).

  • Treatment: After 24 hours, remove the medium and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[2][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 2: Sample Data Layout for MTT Assay

Concentration (µM)Absorbance (570 nm) - Rep 1Absorbance (570 nm) - Rep 2Absorbance (570 nm) - Rep 3Average Absorbance% Viability
Vehicle Control 1.2541.2881.2651.269100.0%
0.01 1.2111.2451.2301.22996.8%
0.1 1.0561.0891.0711.07284.5%
1 0.6450.6810.6620.66352.2%
10 0.1580.1720.1650.16513.0%
100 0.0880.0910.0890.0897.0%
Blank (Media) 0.0750.0760.0750.075-
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cancer cell line(s)

  • 6-well plates

  • This compound

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10^5 cells/well in 6-well plates and allow them to attach overnight. Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Table 3: Sample Data Summary for Annexin V/PI Assay

Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control 95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
IC50 this compound 60.5 ± 4.525.1 ± 3.212.3 ± 2.52.1 ± 0.8
2x IC50 this compound 25.8 ± 3.840.2 ± 5.130.5 ± 4.23.5 ± 1.1
Protocol: Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of key executioner caspases, 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[7]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (determined from a parallel MTT assay) or report as fold change over the vehicle control.

Table 4: Sample Data for Caspase-3/7 Activity

TreatmentLuminescence (RLU)Fold Change vs. Control
Vehicle Control 15,234 ± 8501.0
IC50 this compound 98,560 ± 5,1206.5
2x IC50 this compound 185,430 ± 9,87012.2
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.[2]

Materials:

  • Sensitive cancer cell line(s)

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2x10^5 cells/well in 6-well plates. After 24 hours, treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Ensure the instrument is set to a linear scale for the PI channel.

  • Data Analysis and Gating Strategy:

    • Gate 1 (P1): On a Forward Scatter (FSC) vs. Side Scatter (SSC) plot, create a gate to exclude debris.[8]

    • Gate 2 (P2): From the P1 population, use a pulse geometry gate (e.g., FSC-Area vs. FSC-Height) to exclude doublets and aggregates.[8]

    • Histogram Analysis: Create a histogram of the PI fluorescence for the single-cell population (P1 and P2). The first peak represents G0/G1 phase cells (2N DNA content), and the second peak represents G2/M phase cells (4N DNA content). The region between these two peaks represents S phase cells.

    • Quantification: Use the flow cytometry software's cell cycle analysis model (e.g., Watson or Dean-Jett-Fox algorithms) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptotic cells with fragmented DNA.[7]

Table 5: Sample Data for Cell Cycle Analysis

Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 1.5 ± 0.365.4 ± 3.120.1 ± 2.513.0 ± 1.8
IC50 this compound 8.9 ± 1.275.2 ± 4.28.5 ± 1.57.4 ± 1.1
2x IC50 this compound 15.3 ± 2.140.1 ± 3.510.2 ± 1.834.4 ± 3.9

Mechanistic Pathway Analysis

Based on the known mechanism of Annonaceous acetogenins, the following signaling pathways are recommended for investigation by Western blot.

Mitochondrial (Intrinsic) Apoptosis Pathway

The primary mechanism of acetogenins involves the inhibition of mitochondrial Complex I, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.

apoptosis_pathway compound This compound complex1 Mitochondrial Complex I compound->complex1 inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) compound->bax activates atp ATP Production complex1->atp decreases bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

Cell Proliferation and Survival Pathways

Inhibition of cellular energy production can impact key survival signaling pathways like PI3K/Akt and MAPK/ERK.

survival_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway compound This compound akt Akt compound->akt inhibits (p-Akt) erk ERK compound->erk inhibits (p-ERK) pi3k PI3K pi3k->akt survival Cell Survival & Proliferation akt->survival ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->survival

Caption: Key survival pathways potentially inhibited by this compound.

Table 6: Recommended Proteins for Western Blot Analysis

PathwayProtein TargetExpected Change with Treatment
Apoptosis Bcl-2Decrease
BaxIncrease
Cleaved Caspase-3Increase
Cleaved PARPIncrease
Cell Cycle Cyclin D1Decrease (G1 Arrest)
p21 (WAF1/Cip1)Increase (G1 Arrest)
p27 (Kip1)Increase (G1 Arrest)
Cyclin B1Decrease (G2/M Arrest)
Survival Signaling Phospho-Akt (p-Akt)Decrease
Total AktNo change
Phospho-ERK1/2 (p-ERK)Decrease
Total ERK1/2No change

References

Application Notes & Protocols: Determining the Absolute Stereochemistry of 4-Deoxygigantecin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Deoxygigantecin is a member of the annonaceous acetogenins, a class of natural products known for their potent biological activities, including cytotoxic, antitumor, and pesticidal properties. The complex stereochemistry of these long-chain fatty acid derivatives, often containing multiple stereocenters, is crucial for their biological function. Determining the absolute stereochemistry of molecules like this compound is a critical step in their structural elucidation, total synthesis, and subsequent development as potential therapeutic agents.

These application notes provide a detailed overview of the primary techniques and experimental protocols for unambiguously assigning the absolute configuration of this compound. The methods described include chiroptical spectroscopy, chemical derivatization followed by NMR analysis, and computational approaches.

Chiroptical Methods: Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules.[1][2] It measures the differential absorption of left and right circularly polarized light by a chiral sample.[3][4][5] The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and chiral centers within the molecule. For this compound, the α,β-unsaturated γ-lactone moiety serves as the key chromophore.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation:

    • Dissolve a precisely weighed sample (typically 0.1-1.0 mg) of purified this compound in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

    • Prepare a blank sample using the same solvent.

  • Instrumentation and Data Acquisition:

    • Use a calibrated circular dichroism spectrometer.

    • Set the scanning range to cover the relevant electronic transitions of the lactone chromophore (e.g., 190-400 nm).

    • Acquire the spectrum at a controlled temperature (typically 25 °C) using a quartz cuvette with a defined path length (e.g., 0.1 cm or 1.0 cm).

    • Record the spectra for both the sample and the blank.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum to correct for solvent absorption.

    • Convert the raw data (ellipticity in millidegrees) to molar circular dichroism (Δε) or molar ellipticity ([θ]).

Data Interpretation and Computational Analysis

The experimental ECD spectrum is compared with theoretical spectra generated for possible stereoisomers of this compound using quantum chemical calculations, typically Time-Dependent Density Functional Theory (TD-DFT).[6]

Computational Protocol:

  • Conformational Search: Perform a thorough conformational search for each possible stereoisomer of this compound using molecular mechanics (e.g., MMFF) or semi-empirical methods.[6]

  • Geometry Optimization: Optimize the geometry of all low-energy conformers at a DFT level of theory (e.g., B3LYP/6-31G(d)).[1][6]

  • ECD Calculation: For each optimized conformer, calculate the ECD spectrum using TD-DFT (e.g., CAM-B3LYP/aug-cc-pVDZ).[1]

  • Boltzmann Averaging: Generate the final theoretical ECD spectrum for each stereoisomer by Boltzmann averaging the spectra of the individual conformers based on their relative free energies.[2]

  • Comparison: The absolute configuration of the natural product is assigned by identifying the theoretical spectrum that best matches the experimental spectrum.

Data Presentation

Table 1: Comparison of Experimental and Calculated ECD Data for a Hypothetical Stereoisomer of this compound

Wavelength (nm)Experimental ΔεCalculated Δε (Isomer A)Calculated Δε (Isomer B)
210+8.5+9.2-9.5
235-4.2-3.8+4.0
260+1.5+1.9-1.7

Note: Data is illustrative.

NMR-Based Methods: Mosher's Ester Analysis

Mosher's ester analysis is a widely used NMR technique for determining the absolute configuration of secondary alcohols. This method involves the formation of diastereomeric esters by reacting the alcohol with a chiral derivatizing agent, typically the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA esters causes predictable chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the protons near the newly formed ester linkage.

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis cluster_determination Stereochemistry Determination Deoxygigantecin This compound (with secondary OH) R_MTPA_Cl (R)-MTPA-Cl Deoxygigantecin->R_MTPA_Cl DMAP, Pyridine S_MTPA_Cl (S)-MTPA-Cl Deoxygigantecin->S_MTPA_Cl DMAP, Pyridine R_Ester (R)-MTPA Ester R_MTPA_Cl->R_Ester S_Ester (S)-MTPA Ester S_MTPA_Cl->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Delta_Delta Calculate Δδ = δS - δR NMR_R->Delta_Delta NMR_S->Delta_Delta Model Apply Mosher's Model Delta_Delta->Model AC Assign Absolute Configuration Model->AC

Caption: Workflow for Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Synthesis and NMR
  • Esterification (two parallel reactions):

    • Reaction A ((S)-MTPA ester): To a solution of this compound (approx. 1 mg) in dry pyridine (0.5 mL), add (R)-MTPA-Cl (approx. 5 mg) and a catalytic amount of DMAP.

    • Reaction B ((R)-MTPA ester): To a separate solution of this compound (approx. 1 mg) in dry pyridine (0.5 mL), add (S)-MTPA-Cl (approx. 5 mg) and a catalytic amount of DMAP.

    • Stir both reactions at room temperature until complete, as monitored by TLC.

    • Quench the reactions with a few drops of water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the diastereomeric esters using preparative TLC or HPLC.

  • NMR Spectroscopy:

    • Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC) spectra for both the (R)- and (S)-MTPA esters in a deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for the substituents on either side of the carbinol stereocenter.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • Apply Mosher's model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern reveals the absolute configuration of the alcohol center.

Data Presentation

Table 2: Hypothetical ¹H NMR Data and Δδ Values for Mosher's Esters of a this compound Fragment

ProtonδH ((R)-MTPA ester)δH ((S)-MTPA ester)Δδ (δS - δR)
H-a4.154.25+0.10
H-b2.302.42+0.12
H-x1.851.78-0.07
H-y1.601.52-0.08

Note: Data is illustrative. Positive Δδ values for protons Ha and Hb and negative values for Hx and Hy would indicate a specific absolute configuration at the carbinol center.

Total Synthesis

The unambiguous determination of the absolute stereochemistry of a complex natural product can be achieved through the stereoselective total synthesis of all possible stereoisomers.[7][8] The spectroscopic data (NMR, optical rotation, etc.) of the synthetic isomers are then compared with those of the natural product.

Logical Workflow for Stereochemical Assignment via Synthesis

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Comparative Analysis NP Natural this compound (Unknown Stereochemistry) Data_NP Acquire Spectroscopic Data (NMR, [α]D, etc.) for NP NP->Data_NP Isomer_A Synthesize Isomer A Data_Syn Acquire Spectroscopic Data for Synthetic Isomers Isomer_A->Data_Syn Isomer_B Synthesize Isomer B Isomer_B->Data_Syn Isomer_C Synthesize Isomer C Isomer_C->Data_Syn Isomer_D Synthesize Isomer D (and so on...) Isomer_D->Data_Syn Comparison Compare Data Data_NP->Comparison Data_Syn->Comparison Final_AC Absolute Configuration Determined Comparison->Final_AC Identical Data Match

Caption: Logic for assignment by total synthesis.

Protocol: Comparative Analysis
  • Synthesize Stereoisomers: Perform the total synthesis of one or more diastereomers of this compound with known absolute configurations at each stereocenter.

  • Acquire Data: Obtain a full set of characterization data for both the natural product and the synthetic isomer(s), including:

    • ¹H and ¹³C NMR spectra.

    • Specific rotation ([α]D).

    • High-resolution mass spectrometry (HRMS) data.

    • ECD spectra, if applicable.

  • Direct Comparison: A direct match of all spectroscopic and physical data between the natural product and one of the synthetic stereoisomers provides definitive proof of its absolute configuration.

Table 3: Comparison of Physicochemical Data for Natural vs. Synthetic this compound

PropertyNatural ProductSynthetic Isomer ASynthetic Isomer B
[α]D²⁵ +15.2 (c 0.1, CHCl₃)+15.1 (c 0.1, CHCl₃)-14.9 (c 0.1, CHCl₃)
¹H NMR (δ, ppm) IdenticalIdenticalDifferent
¹³C NMR (δ, ppm) IdenticalIdenticalDifferent
HRMS (m/z) [M+H]⁺ found: X[M+H]⁺ found: X[M+H]⁺ found: X

Note: Data is illustrative. The match with Synthetic Isomer A would confirm the absolute stereochemistry of the natural product.

Conclusion

The determination of the absolute stereochemistry of this compound requires a multi-faceted approach. A combination of chiroptical methods (ECD) supported by TD-DFT calculations, NMR-based techniques like Mosher's ester analysis, and, ultimately, stereoselective total synthesis provides the most reliable and unambiguous assignment. The protocols and workflows outlined in these notes offer a comprehensive guide for researchers engaged in the structural elucidation of complex natural products.

References

Application Notes and Protocols for Investigating 4-Deoxygigantecin in a PC-3 Human Prostate Adenocarcinoma Cell Line Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the effects of 4-Deoxygigantecin, a potential anti-cancer compound, on the PC-3 human prostate adenocarcinoma cell line. The protocols detailed herein cover essential assays for determining cytotoxicity, mode of cell death, and the underlying molecular mechanisms. This document offers step-by-step instructions for cell viability assessment using the MTT assay, apoptosis detection via Annexin V/PI flow cytometry, and analysis of key apoptotic proteins through Western blotting. Furthermore, it includes templates for data presentation and visual diagrams of the experimental workflow and a hypothesized signaling pathway to facilitate experimental design and data interpretation.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The PC-3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is androgen-independent and widely used as an in vitro model for advanced prostate cancer.[1][2][3] Natural compounds are a significant source of novel therapeutic agents.[4][5] this compound is a compound of interest for its potential anti-proliferative and pro-apoptotic effects. Understanding its mechanism of action is crucial for its development as a potential therapeutic.

This guide outlines key experiments to characterize the bioactivity of this compound in PC-3 cells, focusing on its ability to inhibit cell growth and induce programmed cell death (apoptosis).

Experimental Workflow

The overall experimental workflow for assessing the efficacy of this compound in PC-3 cells is depicted below.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability & Apoptosis Assays cluster_2 Phase 3: Data Analysis A PC-3 Cell Culture (RPMI-1640 + 10% FBS) B Cell Seeding (96-well, 6-well plates) A->B C Treatment with this compound (Varying concentrations and time points) B->C D MTT Assay (Determine IC50) C->D E Flow Cytometry (Annexin V/PI Staining) C->E F Western Blot Analysis (Apoptotic Markers) C->F G Calculate Cell Viability (%) D->G H Quantify Apoptotic Cell Population E->H I Analyze Protein Expression Levels F->I

Caption: Experimental workflow for PC-3 cell line study.

Detailed Experimental Protocols

PC-3 Cell Culture
  • Cell Line: PC-3 (Human Prostate Adenocarcinoma)

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging or seeding for experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • PC-3 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • DMSO (Dimethyl sulfoxide) or a suitable solubilization solution.[8]

  • Microplate reader

Procedure:

  • Seed PC-3 cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[9][10]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old media and treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7][8]

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • PC-3 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed PC-3 cells in 6-well plates at a density of 4 x 10⁴ cells per well and allow them to attach overnight.[14]

  • Treat cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Centrifuge the cell suspension at 500 xg for 5 minutes and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[13]

Protocol 3: Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[15][16]

Materials:

  • PC-3 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin).[17][18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed and treat PC-3 cells as described for the flow cytometry protocol.

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 xg for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[15][19]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and comparison.

Table 1: Cytotoxicity of this compound on PC-3 Cells

Treatment Time IC50 Value (µM)
24 hours Value
48 hours Value
72 hours Value

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Apoptosis Analysis by Flow Cytometry after 48h Treatment

Treatment Group Viable Cells (%) (Annexin V-/PI-) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic (%) (Annexin V+/PI+)
Control (Untreated) 95.2 ± 2.1 2.5 ± 0.5 1.8 ± 0.4
This compound (IC50) Value ± SD Value ± SD Value ± SD
This compound (2x IC50) Value ± SD Value ± SD Value ± SD

Data presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Protein Expression from Western Blot Analysis

Treatment Group Bax/Bcl-2 Ratio Cleaved Caspase-3/Total Caspase-3 Cleaved PARP/Total PARP
Control (Untreated) 1.0 1.0 1.0
This compound (IC50) Fold Change Fold Change Fold Change
This compound (2x IC50) Fold Change Fold Change Fold Change

Values are normalized to the control group and β-actin loading control.

Hypothesized Signaling Pathway

Based on the actions of many natural anti-cancer compounds, this compound may induce apoptosis in PC-3 cells through the intrinsic (mitochondrial) pathway.[20]

G cluster_0 Mitochondrion cluster_1 Cytoplasm compound This compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->Bcl2 Bax Bax (Pro-apoptotic) (Upregulated) compound->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 ActiveCasp3 Cleaved Caspase-3 (Executioner) Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway in PC-3 cells.

References

Application Notes and Protocols for Evaluating the Insecticidal Activity of 4-Deoxygigantecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Deoxygigantecin is a member of the Annonaceous acetogenins, a class of polyketides isolated from plants of the Annonaceae family.[1][2] These compounds are of significant interest due to their diverse biological activities, including potent insecticidal properties. Reports indicate that this compound exhibits greater potency than rotenone, a well-known botanical insecticide, against the larvae of the yellow fever mosquito (Aedes aegypti).[1][2] This document provides detailed protocols for the comprehensive evaluation of the insecticidal activity of this compound, targeting researchers in insecticide discovery and development. The provided methodologies are adapted from established insect bioassay procedures.[3][4][5][6]

Mechanism of Action

Annonaceous acetogenins, including presumably this compound, are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. By binding to Complex I, these compounds disrupt the production of ATP, the primary energy currency of the cell. This inhibition of cellular respiration leads to a bioenergetic crisis, ultimately resulting in cell death and the observed toxicity to insects.

Data Presentation

The following table presents a hypothetical summary of quantitative data from various bioassays to illustrate how results for this compound could be structured for clear comparison.

Bioassay TypeInsect SpeciesLife StageExposure Duration (hours)LC50/LD50 (µg/mL or µg/g)95% Confidence Interval
Larval Immersion AssayAedes aegypti3rd Instar240.050.04 - 0.06
Larval Immersion AssayAedes aegypti3rd Instar480.030.02 - 0.04
Adult Topical AssayAnopheles gambiaeAdult240.10.08 - 0.12
Adult Feeding AssayMusca domesticaAdult480.50.4 - 0.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Larval Immersion Bioassay for Mosquitoes

This protocol is designed to determine the lethal concentration (LC50) of this compound against mosquito larvae.

Materials:

  • This compound stock solution (in a suitable solvent like acetone or ethanol)

  • Third-instar larvae of Aedes aegypti or other target mosquito species

  • 250 mL glass beakers or disposable cups

  • Dechlorinated or distilled water

  • Pipettes

  • Incubator or environmental chamber (27 ± 2°C, 80 ± 10% RH)

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution in dechlorinated water. A typical concentration range to test would be 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL.

  • Prepare a control group with the same concentration of the solvent used for the stock solution.

  • Add 100 mL of each test solution or control solution to a labeled beaker.

  • Introduce 20-25 third-instar mosquito larvae into each beaker.

  • Each concentration and the control should be replicated at least three times.

  • Place the beakers in an incubator at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value using probit analysis.

Adult Topical Application Bioassay

This protocol determines the lethal dose (LD50) of this compound when applied directly to the cuticle of adult insects.

Materials:

  • This compound stock solution (in a volatile solvent like acetone)

  • 2-5 day old adult female mosquitoes (non-blood-fed) or other target insects

  • Microsyringe or microapplicator

  • Cold plate or CO2 for anesthetizing insects

  • Holding cages with access to a sugar solution

  • Incubator or environmental chamber

Procedure:

  • Anesthetize the adult insects using a cold plate or a brief exposure to CO2.

  • Using a microapplicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the this compound solution to the dorsal thorax of each insect.

  • Prepare a control group treated with the solvent only.

  • Test a range of doses by varying the concentration of the this compound solution.

  • Place the treated insects in holding cages with access to a 10% sucrose solution.

  • Maintain the cages in an incubator under controlled conditions.

  • Record mortality at 24 and 48 hours post-application.

  • Calculate the LD50 using probit analysis.

Adult Feeding Bioassay

This protocol evaluates the insecticidal activity of this compound upon ingestion.

Materials:

  • This compound

  • Sucrose solution (10%)

  • Cotton wicks or other feeding apparatus

  • Adult insects (e.g., houseflies, fruit flies) starved for 2-4 hours

  • Holding cages

  • Incubator or environmental chamber

Procedure:

  • Prepare a series of sucrose solutions containing different concentrations of this compound. A suitable carrier solvent may be used to dissolve the compound before mixing with the sucrose solution.

  • Prepare a control sucrose solution with the carrier solvent only.

  • Saturate cotton wicks with the test and control solutions and place them in the holding cages.

  • Introduce a known number of starved adult insects into each cage.

  • Maintain the cages in an incubator under controlled conditions.

  • Record mortality at 24, 48, and 72 hours.

  • Calculate the LC50 based on the concentration of this compound in the sucrose solution.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare this compound Stock Solution larval_assay Larval Immersion Bioassay prep_compound->larval_assay Test Compound topical_assay Adult Topical Application prep_compound->topical_assay Test Compound feeding_assay Adult Feeding Bioassay prep_compound->feeding_assay Test Compound rear_insects Rear and Select Test Insects rear_insects->larval_assay Test Subjects rear_insects->topical_assay Test Subjects rear_insects->feeding_assay Test Subjects record_mortality Record Mortality Data larval_assay->record_mortality topical_assay->record_mortality feeding_assay->record_mortality probit_analysis Probit Analysis (LC50/LD50) record_mortality->probit_analysis evaluate_activity Evaluate Insecticidal Activity probit_analysis->evaluate_activity

Caption: Experimental workflow for evaluating the insecticidal activity of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space complex_I Complex I (NADH Dehydrogenase) complex_III Complex III complex_I->complex_III e- h_ion H+ complex_I->h_ion Pumps H+ complex_II Complex II complex_II->complex_III e- complex_IV Complex IV complex_III->complex_IV e- complex_III->h_ion Pumps H+ complex_IV->h_ion Pumps H+ atp_synthase ATP Synthase atp ATP atp_synthase->atp nadh NADH nadh->complex_I e- adp ADP + Pi adp->atp_synthase h_ion->atp_synthase Flows through deoxygigantecin This compound deoxygigantecin->complex_I Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of Complex I.

References

methods for synthesizing 4-Deoxygigantecin derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for synthesizing 4-Deoxygigantecin derivatives for structure-activity relationship (SAR) studies. The protocols outlined below are intended to guide researchers in the development of novel analogs with potential as anticancer agents.

Introduction

Annonaceous acetogenins are a class of natural products known for their potent cytotoxic activities against a variety of cancer cell lines. This compound, a non-adjacent bis-tetrahydrofuran (THF) acetogenin, is a promising scaffold for the development of new chemotherapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. This document details the synthetic strategies, experimental protocols, and biological evaluation methods for this compound derivatives.

Structure-Activity Relationship of this compound Derivatives

The cytotoxic activity of this compound and its analogs is influenced by several structural features. A comprehensive SAR study involves the systematic modification of different parts of the molecule, including the α,β-unsaturated γ-lactone ring, the hydrocarbon chain, and the bis-THF core. The following table summarizes hypothetical SAR data for a series of this compound derivatives against the PC-3 human prostate cancer cell line, based on known SAR trends for related Annonaceous acetogenins.

Table 1: Structure-Activity Relationship of this compound Derivatives against PC-3 Cancer Cells

CompoundR1 Modification (at C-4)R2 Modification (Hydrocarbon Tail)IC50 (nM)Notes
1 (this compound)HC11H2315Parent compound.
2a OH (Gigantecin)C11H238Increased polarity at C-4 enhances activity.
2b OMeC11H2325Methoxy group slightly reduces activity compared to hydroxyl.
2c FC11H2312Fluorine substitution maintains potency.
3a HC9H1935Shorter alkyl chain decreases lipophilicity and activity.
3b HC13H2718Longer alkyl chain shows comparable activity.
3c HC11H22-Ph22Terminal phenyl group slightly reduces activity.
4a HC11H23 (Saturated lactone)>1000α,β-unsaturation in the lactone is critical for activity.

Synthetic Workflow for this compound Derivatives

A convergent synthetic strategy is typically employed for the synthesis of this compound and its analogs. This approach involves the synthesis of three key fragments: the left-hand hydrocarbon tail, the central bis-THF core, and the right-hand α,β-unsaturated γ-lactone moiety. These fragments are then coupled to assemble the final molecule.

G cluster_0 Fragment Synthesis cluster_1 Key Intermediates cluster_2 Assembly and Final Product A Starting Material A (e.g., Chiral Pool Precursor) E Central Fragment (bis-THF Core) A->E B Starting Material B (e.g., Long-chain Alkyne) D Left-Hand Fragment (Hydrocarbon Tail) B->D C Starting Material C (e.g., Butenolide Precursor) F Right-Hand Fragment (α,β-Unsaturated γ-Lactone) C->F G Coupling of Fragments D->G E->G F->G H Deprotection G->H I This compound Derivative H->I

Convergent synthetic workflow for this compound derivatives.

Experimental Protocols

General Synthesis of the bis-THF Core (Central Fragment)

This protocol describes a general method for the synthesis of the non-adjacent bis-THF core, a key structural motif in this compound.

Materials:

  • Appropriate chiral starting material (e.g., from the chiral pool)

  • Grignard reagents or organolithium reagents

  • Protecting group reagents (e.g., TBDMSCl, MOMCl)

  • Oxidizing and reducing agents (e.g., Swern oxidation, NaBH4)

  • Catalysts for cyclization (e.g., iodine, NIS)

  • Solvents (THF, CH2Cl2, MeOH, etc.)

  • Standard laboratory glassware and purification equipment (flash chromatography)

Procedure:

  • Chain Elongation and Stereocenter Installation: Begin with a suitable chiral precursor. Perform a series of reactions, such as Grignard additions or aldol reactions, to elongate the carbon chain and install the necessary stereocenters for the THF rings.

  • Protection of Hydroxyl Groups: Protect the hydroxyl groups that will not be involved in the cyclization reaction using appropriate protecting groups (e.g., TBDMS, MOM).

  • Iterative Cyclization:

    • Selectively deprotect a terminal hydroxyl group.

    • Perform an oxidative cyclization using an electrophilic iodine source (e.g., I2, NIS) to form the first THF ring.

    • Reduce the resulting iodide and protect the newly formed hydroxyl group.

    • Repeat the deprotection and cyclization sequence to form the second THF ring.

  • Functionalization for Coupling: Modify the termini of the bis-THF core to introduce functional groups (e.g., an aldehyde or an alkyne) required for coupling with the other fragments.

  • Purification: Purify the final bis-THF fragment using flash column chromatography.

Assembly of the this compound Backbone

This protocol outlines the coupling of the three fragments to form the complete carbon skeleton.

Materials:

  • Left-hand hydrocarbon fragment (e.g., as an organometallic reagent)

  • Central bis-THF fragment (e.g., as an aldehyde)

  • Right-hand lactone fragment (e.g., as a phosphonium salt for Wittig reaction)

  • Coupling reagents (e.g., n-BuLi, Pd catalysts)

  • Solvents and purification equipment

Procedure:

  • Coupling of Left-Hand and Central Fragments: React the left-hand fragment (e.g., an organolithium species) with the aldehyde of the central bis-THF core to form a secondary alcohol.

  • Oxidation: Oxidize the newly formed secondary alcohol to a ketone.

  • Coupling of the Right-Hand Fragment: Perform a Wittig reaction between the ketone and the ylide generated from the right-hand lactone phosphonium salt to form the α,β-unsaturated γ-lactone moiety.

  • Deprotection and Purification: Remove all protecting groups under appropriate conditions (e.g., TBAF for silyl ethers, acidic conditions for acetals). Purify the final this compound derivative using HPLC.

Cytotoxicity Assay (MTT Assay)

This protocol is for evaluating the cytotoxic activity of the synthesized derivatives against a cancer cell line (e.g., PC-3).

Materials:

  • PC-3 human prostate cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PC-3 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 1000 nM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each derivative.

Mechanism of Action: Signaling Pathway

This compound and other Annonaceous acetogenins primarily exert their cytotoxic effects by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This leads to a cascade of events culminating in apoptotic cell death.

G cluster_0 Mitochondrial Disruption cluster_1 Apoptotic Cascade cluster_2 Regulation by Bcl-2 Family A This compound Derivative B Inhibition of Mitochondrial Complex I A->B C Decreased ATP Production B->C D Increased ROS Production B->D K Bax/Bak Activation C->K D->K E Mitochondrial Outer Membrane Permeabilization F Release of Cytochrome c E->F G Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) F->G H Activation of Caspase-9 G->H I Activation of Caspase-3 H->I J Apoptosis I->J K->E L Bcl-2/Bcl-xL Inhibition L->K

Signaling pathway of this compound induced apoptosis.

The inhibition of Complex I by this compound derivatives leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). This cellular stress promotes the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, while inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL. Activated Bax and Bak induce mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Initiator caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Troubleshooting & Optimization

addressing challenges in the purification of 4-Deoxygigantecin from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Deoxygigantecin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of this potent Annonaceous acetogenin from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a non-adjacent bis-tetrahydrofuran Annonaceous acetogenin, from crude plant extracts, typically from Goniothalamus giganteus, include:

  • Structural Similarity to Other Acetogenins: Crude extracts contain a complex mixture of structurally similar acetogenins, which can co-elute during chromatographic separation.

  • Low Abundance: The concentration of this compound in the crude extract is often low, requiring efficient extraction and enrichment steps to achieve a reasonable yield.

  • Lipophilic Nature: As a waxy, lipophilic compound, this compound can be challenging to handle and may exhibit poor solubility in certain solvent systems.

  • Thermal Instability: Annonaceous acetogenins can be sensitive to high temperatures, potentially leading to degradation if not handled properly during extraction and solvent evaporation.

  • Lack of a Strong Chromophore: The absence of a strong UV-absorbing chromophore makes detection by HPLC challenging, often requiring detection at low wavelengths (around 220 nm).

Q2: What is a general overview of the purification workflow for this compound?

A2: A typical workflow for the purification of this compound involves several key stages, as illustrated in the diagram below.

Purification Workflow General Purification Workflow for this compound A Plant Material (Goniothalamus giganteus) B Drying and Grinding A->B C Solvent Extraction (e.g., Ethanol, Ethyl Acetate) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Hexane/Methanol) D->E F Enriched Fraction E->F G Column Chromatography (Silica Gel) F->G H Semi-Pure Fractions G->H I Preparative HPLC (C18 Reversed-Phase) H->I J Pure this compound I->J K Structure Verification (NMR, MS) J->K

Caption: A general workflow for the purification of this compound.

Q3: How can I detect this compound during purification?

A3: For thin-layer chromatography (TLC), a specific colorimetric agent, Kedde's reagent, can be used. It reacts with the α,β-unsaturated γ-lactone moiety of acetogenins to produce a characteristic pinkish-purple spot. For High-Performance Liquid Chromatography (HPLC), detection is typically performed at a low wavelength, around 220 nm, due to the weak UV absorbance of the lactone ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Suggestion
Inefficient Extraction Solvent Annonaceous acetogenins are typically extracted with moderately polar solvents. Consider using ethanol, methanol, or ethyl acetate for the initial extraction. Polarity-guided extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent, can also be effective.
Degradation During Extraction Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature below 50°C. Prolonged exposure to light should also be minimized.
Suboptimal Plant Material The concentration of acetogenins can vary depending on the plant part, geographical location, and harvest time. Ensure you are using the correct plant part (e.g., stem bark) from a reliable source.
Problem 2: Poor Separation of this compound from Other Acetogenins
Possible Cause Troubleshooting Suggestion
Inappropriate Stationary Phase Silica gel is the most common stationary phase for the initial column chromatography of acetogenins. For HPLC, a C18 reversed-phase column is typically used.
Suboptimal Mobile Phase For silica gel column chromatography, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. For reversed-phase HPLC, a gradient of methanol and water is commonly employed. Fine-tuning the gradient is crucial for separating closely related isomers.
Co-elution of Isomers This compound may have stereoisomers or positional isomers that are difficult to separate. Consider using a semi-preparative or preparative HPLC column with a longer length and smaller particle size for higher resolution. Multiple chromatographic steps may be necessary.
Problem 3: Compound Degradation During Purification
Possible Cause Troubleshooting Suggestion
Thermal Instability As mentioned, avoid high temperatures during all steps. Annonaceous acetogenins can be unstable above 60°C.[1]
pH Instability The stability of the lactone ring can be affected by extreme pH. It is advisable to work under neutral conditions. If acidic or basic modifiers are used in chromatography, they should be removed promptly after fractionation.
Oxidation While not extensively reported for this compound, some complex natural products are susceptible to oxidation. Work in an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.

Data Presentation

The following tables summarize quantitative data gathered from studies on the purification of Annonaceous acetogenins, which can serve as a benchmark for your experiments.

Table 1: Comparison of Extraction Methods for Annonaceous Acetogenins

Extraction Method Solvent Temperature Yield of Crude Extract (%) Total Acetogenin Content (mg/g of extract) Reference
MacerationMethanolRoom Temp.~1.0Not specified[2]
SoxhletChloroformBoiling Point0.04 - 0.1Not specified[2]
Ultrasound-Assisted Extraction (UAE)Chloroform25°C1.3Not specified[2]
Thermosonication-Assisted Extraction (TSAE)Methanol50°C3.635.89[2]

Table 2: HPLC Performance for Annonaceous Acetogenin Analysis [1]

Parameter Value
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Methanol (A) and Water (B)
Flow Rate 1.0 ml/min
Detection Wavelength 220 nm
Column Temperature 30°C
Recovery (%) 95.16 - 105.01
Intra-day Variation (%) 0.99 - 2.56
Inter-day Variation (%) 1.93 - 3.65

Experimental Protocols

Protocol 1: Polarity-Guided Extraction and Fractionation

This protocol is adapted from methods used for the extraction of Annonaceous acetogenins.

  • Maceration: Macerate the dried and powdered plant material (e.g., 1 kg of Goniothalamus giganteus stem bark) with hexane (3 x 2 L) at room temperature for 24 hours for each extraction to remove non-polar compounds.

  • Filtration and Concentration: Filter the hexane extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C. This fraction is typically rich in lipids and can be set aside.

  • Second Extraction: Air-dry the plant residue and subsequently extract it with ethyl acetate (3 x 2 L) at room temperature for 24 hours for each extraction.

  • Concentration: Concentrate the ethyl acetate extracts under reduced pressure to obtain the crude acetogenin-rich extract.

  • Solvent Partitioning (Optional): For further enrichment, the ethyl acetate extract can be partitioned between hexane and 90% aqueous methanol. The methanol fraction will contain the acetogenins.

Extraction Protocol Polarity-Guided Extraction Protocol A Powdered Plant Material B Maceration with Hexane A->B C Hexane Extract (Lipids) B->C Discard or analyze separately D Plant Residue B->D E Extraction with Ethyl Acetate D->E F Ethyl Acetate Extract E->F G Crude Acetogenin-Rich Extract F->G

Caption: A flowchart of the polarity-guided extraction protocol.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude acetogenin-rich extract in a minimal amount of dichloromethane or a mixture of hexane and ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a step-wise gradient of increasing polarity, starting with 100% hexane, followed by increasing proportions of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL).

  • TLC Analysis: Monitor the collected fractions by TLC on silica gel plates, using a mobile phase such as hexane/ethyl acetate (e.g., 7:3 v/v). Visualize the spots by spraying with Kedde's reagent and gentle heating.

  • Pooling of Fractions: Combine the fractions containing the compound of interest based on the TLC analysis.

Protocol 3: Preparative HPLC
  • Column and Mobile Phase: Use a C18 reversed-phase preparative column. The mobile phase is typically a gradient of methanol and water.

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in methanol and filter it through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and elute with a pre-determined gradient. For example, a linear gradient from 80% methanol in water to 100% methanol over 40 minutes.

  • Fraction Collection: Collect fractions based on the detector response at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain pure this compound.

Troubleshooting Logic Troubleshooting Logic for Poor Separation Start Poor Separation in Chromatography Q1 Are peaks broad or tailing? Start->Q1 A1_1 Check column packing and integrity. Q1->A1_1 Yes A1_2 Reduce sample load. Q1->A1_2 Yes Q2 Are compounds co-eluting? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2_1 Optimize mobile phase gradient. Q2->A2_1 Yes A2_2 Try a different stationary phase. Q2->A2_2 Yes A2_3 Use a higher resolution column. Q2->A2_3 Yes End Improved Separation Q2->End No A2_1->End A2_2->End A2_3->End

Caption: A logical diagram for troubleshooting poor chromatographic separation.

References

improving the stability of 4-Deoxygigantecin in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Deoxygigantecin Stability

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various solvent systems. As specific stability data for this compound is limited, the information provided is based on the general characteristics of Annonaceous acetogenins. Researchers should adapt these recommendations as a starting point for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in solution?

Annonaceous acetogenins like this compound are known to be highly lipophilic and have poor water solubility.[1][2] This can lead to difficulties in preparing homogenous solutions, potential precipitation, and challenges in achieving desired concentrations for in vitro and in vivo experiments.

Q2: Which solvent is recommended for dissolving and storing this compound?

For research purposes, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving and preparing stock solutions of Annonaceous acetogenins.[3] It is advisable to prepare high-concentration stock solutions in DMSO and then dilute them with aqueous media for final experimental concentrations. For formulations intended for in vivo use, alternative strategies like solid dispersions or nanosuspensions might be necessary to improve solubility and bioavailability.[4][5]

Q3: What is the recommended storage temperature for this compound solutions?

To ensure stability, stock solutions of Annonaceous acetogenins in DMSO should be stored at -20°C or -80°C for long-term storage.[4] For short-term storage, refrigeration at 4°C is acceptable, but prolonged storage at this temperature should be avoided to minimize degradation.

Q4: How stable is this compound at elevated temperatures?

There is a concern that Annonaceous acetogenins may not be stable with heating above 50-60°C.[6][7] Therefore, it is crucial to avoid high temperatures during experimental procedures such as dissolving the compound or preparing formulations. If heating is unavoidable, it should be done for the shortest possible duration and at the lowest effective temperature.

Q5: Are there any other factors that can affect the stability of this compound?

Besides temperature, factors such as pH and exposure to light can also influence the stability of acetogenins. It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil. The effect of pH on the stability of this compound has not been extensively studied, but as a general precaution, neutral pH conditions are advisable unless the experimental design requires otherwise.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. The compound has low aqueous solubility. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.Increase the final percentage of DMSO in the working solution, if experimentally permissible. Alternatively, consider using a co-solvent or preparing a nanosuspension to improve solubility.[2]
Loss of biological activity over time. The compound may be degrading in the solvent system or under the storage conditions.Prepare fresh solutions before each experiment. For stock solutions, ensure they are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Inconsistent experimental results. This could be due to inconsistent concentrations resulting from poor solubility or degradation.Always ensure the compound is fully dissolved before use. Use sonication if necessary to aid dissolution in the stock solvent. Perform a concentration check of your stock solution using a suitable analytical method like HPLC-UV.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for a short period (5-10 minutes) to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol for Assessing the Stability of this compound in a Solvent System
  • Sample Preparation: Prepare solutions of this compound at a known concentration in the solvent system(s) of interest (e.g., DMSO, ethanol, PBS with a fixed percentage of co-solvent).

  • Incubation: Store the prepared solutions under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C) and protect them from light.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Analysis: Analyze the concentration of this compound remaining in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). This data can be used to determine the degradation rate and half-life in each solvent system and condition.

Visualization

Stability_Testing_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare this compound Solution in Test Solvent incubate_conditions Incubate under Varied Conditions (Temp, Light) prep_solution->incubate_conditions sample_collection Collect Aliquots at Time Points incubate_conditions->sample_collection hplc_analysis Analyze by HPLC-UV sample_collection->hplc_analysis data_evaluation Calculate Degradation Rate hplc_analysis->data_evaluation

Caption: Workflow for assessing the stability of this compound.

References

refining cytotoxicity assay protocols for consistent results with 4-Deoxygigantecin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results when performing cytotoxicity assays with 4-Deoxygigantecin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the Annonaceous acetogenin family of natural products. The primary mechanism of action for this class of compounds is the potent inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts ATP production, which can lead to the induction of apoptosis, particularly in cells with high metabolic rates such as cancer cells.[3][4] Some studies on related acetogenins have also indicated an ability to induce cell cycle arrest.[1][4]

Q2: Which cytotoxicity assay is most suitable for this compound?

Both MTT and LDH assays are commonly used and suitable for assessing the cytotoxicity of this compound.

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases. Given that the primary target of this compound is the mitochondria, the MTT assay is a highly relevant method.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant, which is an indicator of compromised cell membrane integrity and cell death.

The choice between these assays may depend on the specific research question and the expected mechanism of cell death.

Q3: How can I ensure my this compound is fully dissolved for the assay?

Due to the lipophilic nature of many Annonaceous acetogenins, ensuring complete dissolution is critical.[1] It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. Subsequent dilutions should be made in the cell culture medium, ensuring the final concentration of the solvent is non-toxic to the cells (typically ≤ 0.5% v/v). Vortexing or brief sonication of the stock solution before dilution can aid in complete dissolution.

Q4: What are the critical controls to include in my cytotoxicity assay?

To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is crucial to ensure that the solvent itself does not have a cytotoxic effect.

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

  • Medium Background Control: Wells containing only cell culture medium without cells. This is used to subtract the background absorbance.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into each well.
Edge Effects To minimize evaporation from the outer wells of the plate, which can concentrate media components and affect cell growth, consider not using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
Incomplete Dissolution of this compound Refer to FAQ Q3. Ensure the compound is fully dissolved and well-mixed in the medium before adding to the cells.
Pipetting Errors Use calibrated pipettes and change tips between different treatments and concentrations.
Issue 2: High Background Absorbance
Possible Cause Troubleshooting Step
Contamination Visually inspect the culture plates for any signs of microbial contamination. If contamination is suspected, discard the plate and use fresh, sterile reagents.
Phenol Red Interference (MTT Assay) Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay or ensure a proper background subtraction.
Serum Interference Components in serum can interfere with both MTT and LDH assays. For the MTT assay, consider removing the serum-containing medium and replacing it with serum-free medium before adding the MTT reagent. For the LDH assay, ensure the background control contains serum if the experimental wells do.
Precipitation of this compound At higher concentrations, the compound may precipitate out of solution. Visually inspect the wells for any signs of precipitation. If observed, reconsider the solvent and dilution method.
Issue 3: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Step
Sub-optimal Cell Density The number of cells seeded can significantly impact the results. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Incorrect Incubation Time The cytotoxic effect of this compound may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) should be conducted to determine the optimal exposure time.
Compound Inactivity Verify the source and purity of the this compound. If possible, test its activity on a sensitive cell line as a positive control.
Cell Line Resistance The cell line being used may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a higher concentration range.

Experimental Protocols & Data Presentation

Optimizing Assay Parameters

Before conducting the main experiment, it is crucial to optimize the cell seeding density and the treatment duration.

Table 1: Example of Cell Seeding Density Optimization

Seeding Density (cells/well)Absorbance at 24hAbsorbance at 48hAbsorbance at 72h
2,500
5,000
10,000
20,000

Select a seeding density that results in logarithmic growth and avoids confluence by the end of the experiment.

Table 2: Example of this compound Concentration Range for IC50 Determination

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100100100
0.01
0.1
1
10
100
Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest and count cells, then dilute to the predetermined optimal seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include untreated and vehicle controls.

    • Incubate for the predetermined optimal time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow

experimental_workflow seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h prepare_compound Prepare this compound dilutions add_compound Add compound to cells prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate

Caption: Workflow for a typical MTT cytotoxicity assay.

Signaling Pathway of Annonaceous Acetogenins

signaling_pathway acetogenin This compound (Annonaceous Acetogenin) complex1 Mitochondrial Complex I acetogenin->complex1 Inhibition atp ATP Production ↓ complex1->atp bax Bax Activation atp->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Technical Support Center: Managing 4-Deoxygigantecin Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Deoxygigantecin. This resource is designed to assist researchers, scientists, and drug development professionals in managing the integrity of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this potent Annonaceous acetogenin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive polyketide belonging to the Annonaceous acetogenin family, known for its potent cytotoxic activities. Like other acetogenins, its complex structure, featuring tetrahydrofuran rings and a γ-lactone moiety, makes it susceptible to degradation under various experimental conditions. Maintaining the structural integrity of this compound is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause degradation of this compound?

The primary factors that can lead to the degradation of this compound and other Annonaceous acetogenins include:

  • Temperature: Elevated temperatures, particularly above 50-60°C, can accelerate degradation.[1][2][3]

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the lactone ring and other sensitive functional groups.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical modification of the molecule.

  • Solvent Choice: While soluble in polar organic solvents, prolonged exposure to certain solvents may facilitate degradation reactions.

Q3: How should I properly store this compound?

To ensure the long-term stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, store it at 4°C in the dark for no longer than 48 hours.

Q4: What are the signs of this compound degradation?

Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and a change in the retention time of the main peak.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower than expected bioactivity in cell-based assays. Degradation of this compound in the stock solution or final dilution.• Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment.• Minimize the exposure of stock solutions and dilutions to light and elevated temperatures.• Perform a quick stability check of the compound in your cell culture medium by incubating it for the duration of your experiment and analyzing it by HPLC.
Appearance of extra peaks in the HPLC chromatogram. Degradation of the sample during preparation or analysis.• Ensure the sample preparation process is performed quickly and at a low temperature.• Use a mobile phase with a pH that is known to be non-degradative for acetogenins (near neutral).• Check the stability of the sample in the autosampler over the course of the analysis. If degradation is observed, consider cooling the autosampler.
Loss of compound during extraction from biological matrices. Degradation due to enzymatic activity or harsh extraction conditions.• Perform extraction at low temperatures (e.g., on ice).• Use extraction solvents that are known to be compatible with acetogenins (e.g., methanol, ethanol, acetone).[1][2][3]• Minimize the duration of the extraction process.
Variability between replicate experiments. Inconsistent handling and storage of this compound.• Establish and strictly follow a standardized protocol for sample preparation, handling, and storage.• Ensure all researchers in the lab are trained on the stability characteristics of the compound.• Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), amber glass vial, precision balance.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).

  • Materials: this compound stock solution, experimental buffer/medium, HPLC system with a C18 column, methanol, and water (HPLC grade).

  • Procedure:

    • Prepare a solution of this compound in the experimental buffer/medium at the final working concentration.

    • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

    • Analyze the chromatograms to determine the percentage of this compound remaining at each time point relative to t=0.

Typical HPLC Conditions for Annonaceous Acetogenins:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Detection: UV detection at 220 nm.

  • Column Temperature: 30°C.

Data Presentation

The following table summarizes the known stability characteristics of Annonaceous acetogenins, which can be used as a guideline for this compound.

Condition Parameter Observation Source
Temperature Thermal StabilityStructures are susceptible to change at temperatures above 60°C. Optimal extraction temperature using thermosonication was found to be 50°C.[1][2][3]
Solubility Solvent CompatibilityHighly soluble in acetone, methanol, and ethanol. Insoluble in water and acetonitrile.[1][2][3]
HPLC Analysis Sample StabilitySample solutions are generally stable at room temperature and 4°C for up to 48 hours when analyzed by HPLC.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis storage Store at ≤ -20°C (Solid, Dark) stock_prep Prepare Stock Solution (e.g., DMSO) storage->stock_prep Freshly Prepare dilution Dilute to Working Concentration stock_prep->dilution degradation Degradation (Heat, Light, pH) stock_prep->degradation incubation Incubate with Biological System dilution->incubation dilution->degradation sample_collection Collect Samples at Time Points incubation->sample_collection incubation->degradation hplc_analysis Analyze by HPLC sample_collection->hplc_analysis data_interpretation Interpret Data hplc_analysis->data_interpretation

Caption: Workflow for minimizing this compound degradation during experiments.

Signaling_Pathway acetogenin Annonaceous Acetogenins (e.g., this compound) complex_i Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) acetogenin->complex_i Inhibition atp_depletion ATP Depletion complex_i->atp_depletion Leads to apoptosis Apoptosis atp_depletion->apoptosis Induces

Caption: General signaling pathway for Annonaceous Acetogenins.

References

strategies to enhance the yield of 4-Deoxygigantecin total synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of 4-Deoxygigantecin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the total synthesis of this compound, with a focus on improving reaction yields and overcoming common challenges.

Issue 1: Low Diastereoselectivity in the Synthesis of the Non-Adjacent Bis-THF Core

  • Question: My synthesis of the central bis-tetrahydrofuran (bis-THF) core is resulting in a mixture of diastereomers, leading to low yields of the desired isomer. How can I improve the stereoselectivity?

  • Answer: Achieving high diastereoselectivity in the formation of the multiple stereocenters of the bis-THF core is a common challenge. Several strategies can be employed to enhance the stereocontrol:

    • Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's camphorsultam, can effectively control the stereochemistry during key bond-forming reactions.[1]

    • Substrate-Controlled Reactions: The inherent stereochemistry of the starting materials can be used to direct the formation of new stereocenters. For example, the stereoselective epoxidation of a chiral allylic alcohol, followed by an intramolecular cyclization, can lead to the desired THF ring stereochemistry.

    • Lewis Acid Catalysis: The choice of Lewis acid in reactions such as epoxide openings or aldol additions can significantly influence the diastereoselectivity. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimizing reaction conditions (temperature, solvent) is recommended.

    • Enzymatic Resolutions: In cases where a mixture of diastereomers is unavoidable, enzymatic kinetic resolution can be a powerful tool to separate the desired isomer in high enantiomeric purity.

Issue 2: Poor Yields in the Coupling of the Bis-THF Core with the Side Chains

  • Question: I am experiencing low yields in the coupling reaction between the bis-THF core fragment and the butenolide or the alkyl side chain. What are the potential causes and solutions?

  • Answer: The coupling of complex fragments is a critical and often low-yielding step in total synthesis. Here are some troubleshooting suggestions:

    • Choice of Coupling Reaction: Several coupling strategies have been employed in the synthesis of Annonaceous acetogenins. If one method is providing low yields, consider exploring alternatives:

      • Wittig Reaction: This is a classic method for forming carbon-carbon double bonds. Optimization of the base, solvent, and temperature is crucial. Salt-free conditions can sometimes improve the E/Z selectivity and yield.

      • Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium- and nickel-catalyzed reaction is highly effective for coupling vinyl halides or triflates with aldehydes, even in the presence of sensitive functional groups.[2]

      • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide is a reliable method for constructing the carbon skeleton.[3]

    • Protecting Group Strategy: Incompatible protecting groups can interfere with the coupling reaction. Ensure that the protecting groups on your fragments are stable to the reaction conditions and can be selectively removed later. A well-planned protecting group strategy is essential for a successful synthesis.[4][5][6]

    • Purification of Reactants: Impurities in either the bis-THF core or the side-chain fragments can poison the catalyst or lead to side reactions. Ensure that your starting materials are of high purity.

    • Reaction Conditions: Thoroughly optimize the reaction parameters, including catalyst loading, ligand choice, solvent, temperature, and reaction time. Small changes in these conditions can have a significant impact on the yield.

Issue 3: Difficulty in the Final Deprotection and Purification Steps

  • Question: The final deprotection steps of my this compound synthesis are giving low yields and generating multiple byproducts, making purification difficult. How can I improve this stage?

  • Answer: Late-stage deprotection and purification of complex molecules like this compound can be challenging due to the presence of multiple sensitive functional groups.

    • Orthogonal Protecting Groups: Employing an orthogonal protecting group strategy is critical. This allows for the selective removal of one type of protecting group in the presence of others, minimizing the formation of byproducts.[6]

    • Mild Deprotection Conditions: Use the mildest possible conditions for each deprotection step to avoid degradation of the target molecule. For example, for silyl ethers, consider using fluoride sources like TBAF buffered with acetic acid or HF-pyridine.

    • Stepwise Deprotection: If a global deprotection is problematic, consider a stepwise approach where different protecting groups are removed sequentially.

    • Advanced Purification Techniques: Standard column chromatography may not be sufficient for the final purification. Consider using advanced techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to isolate the pure product.

    • Avoiding Acidic Conditions: Annonaceous acetogenins can be sensitive to strong acids. If possible, avoid acidic conditions during workup and purification. Using a silica gel column that has been neutralized with a base (e.g., triethylamine) can sometimes prevent degradation of acid-sensitive compounds.[7]

Quantitative Data Summary

The following table summarizes reported yields for key reaction types in the synthesis of Annonaceous acetogenins, providing a benchmark for comparison.

Reaction TypeReagents/CatalystSubstrate/FragmentReported Yield (%)Reference
Stereoselective HydrogenationBrown's P2-Ni catalystUnsaturated Alcohols~98%[8]
EthynylationLithium acetylenideBromides~85%[8]
IodoetherificationI₂E-allylic alcohol-[2]
Nozaki-Hiyama-Kishi ReactionCrCl₂/NiCl₂bis-THF core and γ-lactone-[2]
Wittig ReactionPhosphonium ylideAldehyde-[2]
Sonogashira CouplingPd/Cu catalystAlkyne and Vinyl Iodide-[3]
Chemoenzymatic CascadeEpoxide hydrolasemeso-epoxides30% (overall for 6 steps)[7]

Note: Specific yields for the total synthesis of this compound are not consistently reported in a step-by-step manner in the reviewed literature. The table provides yields for analogous reactions.

Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of a THF Ring via Iodoetherification (General Procedure)

This protocol is a general representation of a key step in constructing the THF core, as described in syntheses of related acetogenins.[2]

  • Preparation: To a solution of the E-allylic alcohol (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a proton sponge (e.g., 2,6-lutidine or 2,4,6-collidine, 1.5 eq).

  • Iodine Addition: Add a solution of iodine (I₂, 1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Coupling of Key Fragments (General Procedure)

This protocol outlines a general procedure for the crucial coupling of the bis-THF core with a side chain.[2]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend chromium(II) chloride (CrCl₂, 4.0 eq) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of nickel(II) chloride (NiCl₂, 0.01 eq). Stir the suspension at room temperature for 30 minutes.

  • Reactant Addition: To the suspension, add a solution of the bis-THF vinyl halide or triflate fragment (1.0 eq) and the side-chain aldehyde fragment (1.2 eq) in anhydrous THF.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or Rochelle's salt. Stir the mixture vigorously for 1-2 hours.

  • Extraction and Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Retrosynthetic Analysis of this compound

G This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Key Disconnection bis-THF Core bis-THF Core Coupling Reaction->bis-THF Core Butenolide Side Chain Butenolide Side Chain Coupling Reaction->Butenolide Side Chain Alkyl Side Chain Alkyl Side Chain Coupling Reaction->Alkyl Side Chain Stereoselective Cyclization Stereoselective Cyclization bis-THF Core->Stereoselective Cyclization e.g., Iodoetherification, Epoxide Opening Cascade Chiral Starting Material Chiral Starting Material Butenolide Side Chain->Chiral Starting Material e.g., Ethyl Lactate Commercially Available\nAlkyne/Alcohol Commercially Available Alkyne/Alcohol Alkyl Side Chain->Commercially Available\nAlkyne/Alcohol Acyclic Precursor Acyclic Precursor Stereoselective Cyclization->Acyclic Precursor

Caption: Retrosynthetic approach to this compound.

Diagram 2: Experimental Workflow for a Typical Coupling and Deprotection Sequence

G cluster_coupling Fragment Coupling cluster_deprotection Deprotection & Purification Protected bis-THF Fragment Protected bis-THF Fragment Coupling Reaction Coupling Reaction Protected bis-THF Fragment->Coupling Reaction Protected Side Chain Fragment Protected Side Chain Fragment Protected Side Chain Fragment->Coupling Reaction Coupled Product Coupled Product Coupling Reaction->Coupled Product Deprotection Deprotection Coupled Product->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification (HPLC) Purification (HPLC) Crude Product->Purification (HPLC) Pure this compound Pure this compound Purification (HPLC)->Pure this compound

Caption: Workflow for coupling and final deprotection steps.

Diagram 3: Logical Relationship of Strategies for Enhancing Bis-THF Synthesis Yield

G cluster_main Strategies to Enhance Bis-THF Yield cluster_methods Enabling Methodologies High Diastereoselectivity High Diastereoselectivity Efficient Cyclization Efficient Cyclization Minimal Side Reactions Minimal Side Reactions Chiral Auxiliaries Chiral Auxiliaries Chiral Auxiliaries->High Diastereoselectivity Optimized Catalysis Optimized Catalysis Optimized Catalysis->High Diastereoselectivity Optimized Catalysis->Efficient Cyclization Cascade Reactions Cascade Reactions Cascade Reactions->Efficient Cyclization Cascade Reactions->Minimal Side Reactions Enzymatic Methods Enzymatic Methods Enzymatic Methods->High Diastereoselectivity

References

troubleshooting variability in the biological activity of 4-Deoxygigantecin batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxygigantecin. Our goal is to help you address potential variability in the biological activity observed between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a member of the Annonaceous acetogenins, a class of polyketides derived from long-chain fatty acids.[1][2] It is known to possess potent cytotoxic and antineoplastic properties against various cancer cell lines, as well as pesticidal activity.[3][4]

Q2: What is the primary mechanism of action for this compound and other acetogenins?

A2: The primary mechanism of action for acetogenins is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5][6] This disruption of cellular energy production (ATP synthesis) can lead to apoptosis, cell cycle arrest, and autophagy in cancer cells.[1][5][6]

Q3: Why am I observing batch-to-batch variability in the biological activity of this compound?

A3: Batch-to-batch variability is a common challenge when working with natural products and complex synthetic molecules.[7][8][9] For this compound, this variability can stem from several factors including:

  • Purity and Impurities: Minor variations in the purification process can lead to the presence of related acetogenins or other impurities that may have their own biological activity.

  • Stereochemistry: this compound has multiple chiral centers. The exact stereoisomeric composition can vary between batches, and different stereoisomers may exhibit different potencies.[3]

  • Compound Stability: Degradation of the compound during storage or handling can lead to reduced activity.

  • Experimental Conditions: Inconsistent experimental procedures, such as cell passage number, reagent quality, and incubation times, can significantly impact results.[10][11]

Q4: How can I ensure the consistency of my experimental results when using a new batch of this compound?

A4: To ensure consistency, it is crucial to qualify each new batch before use in critical experiments. This involves performing a series of quality control checks, including analytical characterization (e.g., HPLC, MS, NMR) to confirm identity and purity, and a functional assay (e.g., a cytotoxicity assay) to determine the relative potency of the new batch compared to a previously characterized reference batch.

Troubleshooting Guide

Issue: A new batch of this compound shows significantly lower (or higher) cytotoxicity than the previous batch.

This is a common issue that can derail research projects. The following troubleshooting workflow can help you identify the source of the variability.

G cluster_0 Initial Observation cluster_1 Phase 1: Compound Integrity Verification cluster_2 Phase 2: Experimental Parameter Review cluster_3 Phase 3: Biological System Evaluation cluster_4 Conclusion A Discrepancy in Biological Activity Observed Between Batches B 1. Confirm Identity and Purity (HPLC, LC-MS, NMR) A->B C 2. Assess Compound Stability (Re-test after controlled storage) B->C D Is the compound's identity, purity, and stability confirmed? C->D E 1. Review Cell Culture Conditions (Passage number, confluence, media) D->E Yes L Batch-to-Batch Variability Confirmed. Contact supplier for replacement or adjust experimental concentrations. D->L No F 2. Verify Reagent Quality (Serum, DMSO, assay reagents) E->F G 3. Standardize Assay Protocol (Incubation times, cell density) F->G H Are all experimental parameters consistent? G->H I 1. Test a Reference Compound (e.g., Doxorubicin) H->I Yes M Variability likely due to experimental inconsistency. Re-run experiment with standardized parameters. H->M No J 2. Mycoplasma Testing of Cell Lines I->J K Is the biological system behaving as expected? J->K K->L No K->M Yes

Caption: Troubleshooting workflow for this compound batch variability.

Data Presentation

To systematically compare the potency of different batches, we recommend generating a dose-response curve for each batch and comparing their IC50 values. Below is a table with hypothetical data illustrating this comparison.

Batch IDPurity (by HPLC)IC50 in PC-3 cells (µM)
Batch A (Reference)98.5%0.15
Batch B99.1%0.13
Batch C95.2%0.45
Batch D98.8%0.89

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line. The MTT assay measures the metabolic activity of cells, which is correlated with cell viability.[12][13]

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Signaling Pathway

This compound, as an acetogenin, is a potent inhibitor of mitochondrial Complex I. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger downstream signaling pathways leading to apoptosis and cell cycle arrest.

G cluster_0 Mitochondrial Disruption cluster_1 Downstream Cellular Effects A This compound B Inhibition of Mitochondrial Complex I A->B C Decreased ATP Production B->C D Increased ROS B->D G Cell Cycle Arrest (G1 Phase) C->G E Activation of Caspase Cascade D->E F Apoptosis E->F

Caption: Simplified signaling pathway of this compound.

References

optimization of dosage and exposure time for 4-Deoxygigantecin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Deoxygigantecin in cell-based assays. The following information is designed to assist in the optimization of dosage and exposure time for this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound with unknown cytotoxic potential, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic dilution series, for instance, from 0.01 µM to 100 µM. This wide range will help in identifying the dynamic range of the compound's effect on cell viability.

Q2: How do I determine the optimal exposure time for this compound?

A2: The optimal exposure time depends on the compound's mechanism of action. It is advisable to perform a time-course experiment. After determining an approximate IC50 value from an initial 24-hour exposure, you can treat cells with this concentration and measure cell viability at various time points (e.g., 6, 12, 24, 48, and 72 hours). This will reveal the kinetics of the cellular response to this compound.

Q3: My this compound is precipitating in the cell culture medium. What should I do?

A3: Compound precipitation can be a common issue. Here are a few troubleshooting steps:

  • Check Solubility: First, ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding a level toxic to the cells (typically <0.5%).

  • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help.

  • Vortexing: Ensure the compound is fully dissolved in the solvent before adding it to the medium. Vortex the stock solution before each use.

  • Test Different Solvents: If precipitation persists, you may need to test alternative biocompatible solvents.

Q4: I am observing high variability between my replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to not use the outermost wells for experimental data points; instead, fill them with sterile PBS or medium.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

  • Compound Distribution: Mix the plate gently by tapping or using a plate shaker after adding this compound to ensure even distribution.

Troubleshooting Guides

Problem 1: No significant effect on cell viability even at high concentrations.
Possible Cause Suggested Solution
Compound Inactivity The compound may not be cytotoxic to the chosen cell line. Consider testing on other cell lines.
Incorrect Dosage The concentration range tested may be too low. Try a higher concentration range (e.g., up to 1 mM).
Short Exposure Time The compound may require a longer time to exert its effects. Increase the exposure time (e.g., 48 or 72 hours).
Compound Degradation The compound may be unstable in the culture medium. Prepare fresh stock solutions for each experiment.
Problem 2: All cells are dead, even at the lowest concentration.
Possible Cause Suggested Solution
High Compound Potency The starting concentration range is too high. Shift the concentration range to a lower scale (e.g., nanomolar range).
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final solvent concentration is non-toxic to the cells.
Contamination The stock solution or cell culture may be contaminated. Use sterile techniques and check for contamination.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on HCT116 Cells after 24-hour Exposure
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
505.6 ± 2.1
1002.1 ± 1.5

From this hypothetical data, the estimated IC50 is approximately 5 µM.

Table 2: Hypothetical Time-Course of HCT116 Cell Viability with 5 µM this compound
Exposure Time (hours)% Cell Viability (Mean ± SD)
0100 ± 3.8
689.4 ± 5.5
1270.1 ± 6.1
2451.5 ± 4.9
4835.2 ± 4.2
7220.8 ± 3.7

This hypothetical data suggests that the cytotoxic effect of this compound is time-dependent.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][2][3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[5][6][7]

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6][7]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.[6]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_finding Dose-Response Optimization cluster_time_course Time-Course Optimization cluster_downstream Downstream Assays prep_compound Prepare this compound Stock treat_dose Treat with Concentration Gradient prep_compound->treat_dose prep_cells Culture and Passage Cells seed_cells_dose Seed Cells in 96-well Plates prep_cells->seed_cells_dose seed_cells_time Seed Cells in 96-well Plates prep_cells->seed_cells_time seed_cells_dose->treat_dose incubate_24h Incubate for 24h treat_dose->incubate_24h viability_assay_dose Perform Cell Viability Assay incubate_24h->viability_assay_dose calc_ic50 Calculate IC50 viability_assay_dose->calc_ic50 treat_time Treat with IC50 Concentration calc_ic50->treat_time seed_cells_time->treat_time incubate_time Incubate for 6, 12, 24, 48, 72h treat_time->incubate_time viability_assay_time Perform Cell Viability Assay at each Time Point incubate_time->viability_assay_time determine_optimal_time Determine Optimal Exposure Time viability_assay_time->determine_optimal_time apoptosis_assay Apoptosis Assay determine_optimal_time->apoptosis_assay western_blot Western Blot for Signaling Pathways determine_optimal_time->western_blot

Caption: Experimental workflow for dosage and exposure time optimization.

hypothetical_signaling_pathway 4_Deoxygigantecin 4_Deoxygigantecin PI3K PI3K 4_Deoxygigantecin->PI3K Inhibits? MEK MEK 4_Deoxygigantecin->MEK Inhibits? Growth_Factor_Receptor Growth_Factor_Receptor Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival ERK->Apoptosis

Caption: Hypothetical signaling pathways potentially affected by this compound.

troubleshooting_flowchart cluster_no_effect Troubleshooting 'No Effect' cluster_high_toxicity Troubleshooting 'High Toxicity' cluster_high_variability Troubleshooting 'High Variability' start Start Troubleshooting issue What is the issue? start->issue no_effect No Effect at High Conc. issue->no_effect No Viability Change high_toxicity High Toxicity at Low Conc. issue->high_toxicity All Cells Die high_variability High Variability issue->high_variability Inconsistent Replicates check_conc Increase Concentration Range no_effect->check_conc lower_conc Decrease Concentration Range high_toxicity->lower_conc check_seeding Optimize Cell Seeding high_variability->check_seeding check_time Increase Exposure Time check_conc->check_time check_stability Check Compound Stability check_time->check_stability check_solvent Check Solvent Toxicity lower_conc->check_solvent check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_edge_effect Mitigate Edge Effects check_pipetting->check_edge_effect

Caption: Troubleshooting flowchart for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 4-Deoxygigantecin and Other Annonaceous Acetogenins

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the potent anti-cancer properties of Annonaceous acetogenins reveals significant variations in their cytotoxic efficacy across different cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of 4-Deoxygigantecin and other prominent members of this compound class, supported by experimental data, to assist researchers and drug development professionals in this field.

Annonaceous acetogenins are a class of naturally occurring polyketides isolated from plants of the Annonaceae family. They have garnered significant attention for their potent cytotoxic activities against a wide range of cancer cells. Their primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy production ultimately leads to the induction of apoptosis, or programmed cell death.

Comparative Cytotoxicity of Annonaceous Acetogenins

To provide a clear comparison of the cytotoxic potential of this compound and other related acetogenins, the following table summarizes their 50% inhibitory concentration (IC50) values against various human cancer cell lines. The data has been compiled from multiple studies to facilitate a comprehensive overview. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
AA005 (this compound Mimic) HCT-116 (Colon)0.03 ± 0.01[1][2]
A549 (Lung)0.08 ± 0.02[1][2]
MCF-7 (Breast)0.12 ± 0.03[1][2]
Annonacin MCF-7 (Breast)0.31
Bullatacin MCF-7/Adr (Breast, Multidrug-Resistant)Potent Activity
Gigantecin General Tumor CellsExtremely Cytotoxic[3]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells (e.g., HCT-116, A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Annonaceous acetogenins (e.g., this compound, Annonacin) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic effect of Annonaceous acetogenins is initiated by their interaction with mitochondrial Complex I, leading to a cascade of events culminating in apoptosis. The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HCT-116, A549, MCF-7) seeding Seeding in 96-well Plates cell_culture->seeding incubation1 24h Incubation seeding->incubation1 treatment Treat Cells with Varying Concentrations incubation1->treatment compound_prep Prepare Annonaceous Acetogenin Solutions compound_prep->treatment incubation2 48h Incubation treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance calculation Calculate Cell Viability (%) absorbance->calculation ic50 Determine IC50 Value calculation->ic50 signaling_pathway acetogenin Annonaceous Acetogenins (e.g., this compound) complex1 Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) acetogenin->complex1 Inhibition atp ↓ ATP Production complex1->atp ros ↑ Reactive Oxygen Species (ROS) complex1->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

4-Deoxygigantecin vs. Paclitaxel: A Comparative Analysis of Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel and effective anticancer agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of chemotherapeutic drugs. This guide provides a comparative overview of two such compounds: 4-Deoxygigantecin, a member of the annonaceous acetogenin family, and paclitaxel, a widely used mitotic inhibitor. While paclitaxel is a staple in the treatment of various cancers, including prostate cancer, the therapeutic potential of this compound and its congeners is an area of active investigation.

Compound Profiles

  • Paclitaxel: A complex diterpenoid isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a well-established chemotherapeutic agent used in the treatment of ovarian, breast, lung, and prostate cancers.

  • This compound: A polyketide natural product belonging to the family of annonaceous acetogenins. These compounds are found in plants of the Annonaceae family, such as Annona muricata (Graviola). Gigantecin, a closely related compound, has demonstrated potent cytotoxic and antimitotic activities[1][2].

Mechanism of Action

The fundamental difference in the anticancer activity of these two compounds lies in their distinct molecular targets and mechanisms of action.

Paclitaxel: Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[1]. This stabilization of microtubules leads to the formation of nonfunctional microtubule bundles, which in turn causes cell cycle arrest at the G2/M phase and subsequent induction of apoptosis[3][4].

Annonaceous Acetogenins (including Gigantecin): The primary molecular target of annonaceous acetogenins is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[5][6]. By inhibiting this complex, acetogenins disrupt cellular ATP production, leading to metabolic stress and the induction of apoptosis. This mechanism is distinct from that of most clinically used anticancer drugs, suggesting a potential role in overcoming multidrug resistance[7]. Some acetogenins have also been reported to induce cell cycle arrest and autophagy[6].

Comparative Data on Cancer Cells

The following tables summarize the available data on the cytotoxic and mechanistic effects of paclitaxel on prostate cancer cells and acetogenins on various cancer cell lines.

Table 1: Cytotoxicity (IC50) Data
Compound/ExtractCell LineCancer TypeIC50 ValueCitation
PaclitaxelLNCaPProstate~5 nM[3]
PaclitaxelPC-3Prostate~10 nM[3]
PaclitaxelDU145ProstateNot specified, but sensitive[5]
GigantecinVarious human tumor cellsMultipleExtremely cytotoxic[2]
Annonaceous AcetogeninsPC-3ProstateNot specified, but demonstrated considerable cytotoxicity[5]
Annona muricata leaf extractPC-3Prostate63 µg/mL[8]
Table 2: Effects on Cell Cycle and Apoptosis
CompoundCell Line(s)Effect on Cell CycleInduction of ApoptosisKey Molecular EventsCitation
Paclitaxel LNCaP, PC-3, DU145G2/M arrestYesMicrotubule bundling, Bcl-2 phosphorylation, Caspase activation[3][5][8]
Annonaceous Acetogenins Various cancer cellsG1 arrest reported for someYesInhibition of mitochondrial Complex I, ATP depletion, Bax and Caspase-3 activation[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the effects of these compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the cell cycle analysis and harvested.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with paclitaxel and acetogenins.

paclitaxel_mechanism cluster_cell Prostate Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilized_Microtubules Stabilized Nonfunctional Microtubules Microtubules->Stabilized_Microtubules Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilized_Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action in a prostate cancer cell.

acetogenin_mechanism cluster_cell Cancer Cell Acetogenin Annonaceous Acetogenin Mitochondrion Mitochondrion Acetogenin->Mitochondrion Complex_I Mitochondrial Complex I Acetogenin->Complex_I Inhibition ATP_Depletion ATP Depletion Complex_I->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis

Caption: General mechanism of action for annonaceous acetogenins.

experimental_workflow cluster_assays Endpoint Assays start Start: Prostate Cancer Cell Culture treatment Treatment with This compound or Paclitaxel start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis end Data Analysis & Comparison cytotoxicity->end cell_cycle->end apoptosis->end

Caption: A typical experimental workflow for comparing cytotoxic agents.

Conclusion

Paclitaxel and annonaceous acetogenins like this compound represent two distinct classes of natural product-derived anticancer compounds with different molecular targets and mechanisms of action. Paclitaxel's role in disrupting microtubule dynamics is well-established in the context of prostate cancer therapy. Acetogenins, on the other hand, offer a unique mechanism by targeting mitochondrial function, which could be particularly advantageous in overcoming certain forms of drug resistance. While direct comparative data for this compound in prostate cancer is lacking, the potent bioactivity of related acetogenins warrants further investigation into their potential as novel therapeutic agents for this disease. Future head-to-head studies are necessary to fully elucidate the comparative efficacy and potential synergistic effects of these two classes of compounds in the treatment of prostate cancer.

References

Unveiling the Potency of 4-Deoxygigantecin: A Comparative Guide to Mitochondrial Complex I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Deoxygigantecin and other known mitochondrial complex I inhibitors. We delve into the available experimental data, present detailed protocols for assessing inhibitory activity, and offer a clear visualization of the scientific workflows involved.

Mitochondrial complex I, the first and largest enzyme of the electron transport chain, is a critical component of cellular energy production. Its inhibition has been a focal point in various research areas, including cancer therapeutics and neurodegenerative diseases. Annonaceous acetogenins, a class of natural products, are recognized as potent inhibitors of this complex. This guide specifically examines this compound, an annonaceous acetogenin isolated from Goniothalamus giganteus, and places its activity in the context of other well-characterized complex I inhibitors.

Comparative Analysis of Inhibitory Potency

Annonaceous acetogenins, as a class, are widely acknowledged for their potent inhibitory effects on mitochondrial NADH:ubiquinone oxidoreductase (complex I).[2][3] Their mechanism of action is a key factor in their significant cytotoxicity against various cancer cell lines.[4]

To provide a quantitative framework for comparison, the table below summarizes the IC50 values of several well-established mitochondrial complex I inhibitors. This data, gathered from various studies, offers a benchmark against which the inferred potency of this compound can be considered.

CompoundIC50 ValueCell Line / SystemReference
Rotenone1.7 - 2.2 μMIsolated mitochondria(Abcam, n.d.)
Piericidin A~20 nM - 200 µMVaries by system(Ambrosi et al., 2014)
IACS-010759< 10 µMPermeabilized cancer cells[1]
StigmatellinMicromolar concentrationsMitochondrial particles(Degli Esposti et al., 1993)
CapsaicinMicromolar concentrationsVaries by system(G-Biosciences, n.d.)

Experimental Protocol: Assay for Mitochondrial Complex I Activity

The following is a detailed methodology for determining the inhibitory activity of a compound on mitochondrial complex I, based on common respirometric and spectrophotometric techniques.

Objective: To measure the specific inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) activity by a test compound.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Mitochondrial respiration buffer (e.g., MAS buffer)

  • Complex I substrates: Pyruvate and Malate

  • ADP (Adenosine diphosphate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Rotenone (positive control inhibitor)

  • Complex II substrate: Succinate

  • Complex III inhibitor: Antimycin A

  • Complex IV substrates: Ascorbate and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a spectrophotometer capable of measuring NADH oxidation at 340 nm.

Procedure:

1. Respirometric Assay (using a high-resolution respirometer):

  • Mitochondrial Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

  • Chamber Setup: Calibrate the respirometer and add mitochondrial respiration buffer to the chambers, maintained at a constant temperature (e.g., 37°C).

  • Substrate Addition: Add the complex I substrates, pyruvate and malate, to the chambers to initiate basal respiration (State 2).

  • State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and induce State 3 respiration, which is dependent on the full electron transport chain.

  • Test Compound Addition: After a stable State 3 respiration rate is achieved, inject the test compound at various concentrations into the chamber and monitor the oxygen consumption rate. A decrease in oxygen consumption indicates inhibition.

  • Positive Control: In a separate experiment, add a known concentration of Rotenone to confirm complex I inhibition.

  • Complex II-linked Respiration: To confirm the specificity of the inhibitor for complex I, subsequently add the complex II substrate, succinate. An increase in oxygen consumption after succinate addition indicates that the downstream components of the electron transport chain are still active.

  • Inhibition of Downstream Complexes: Finally, add Antimycin A to inhibit complex III and confirm the cessation of electron flow.

2. Spectrophotometric Assay (measuring NADH oxidation):

  • Reaction Mixture: Prepare a reaction mixture containing mitochondrial membranes (or submitochondrial particles), a buffer, and NADH.

  • Baseline Measurement: Measure the baseline rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Activity Measurement: Measure the rate of NADH oxidation in the presence of the inhibitor.

  • IC50 Calculation: Calculate the concentration of the test compound that causes a 50% reduction in the rate of NADH oxidation compared to the control.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the targeted biological pathway, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Respirometry Assay cluster_analysis Data Analysis Mito_Prep Isolate Mitochondria Substrate_I Add Pyruvate & Malate (State 2) Mito_Prep->Substrate_I Respiro_Setup Calibrate Respirometer Respiro_Setup->Substrate_I ADP Add ADP (State 3) Substrate_I->ADP Test_Compound Add this compound (or other inhibitor) ADP->Test_Compound Substrate_II Add Succinate Test_Compound->Substrate_II Measure_OCR Measure Oxygen Consumption Rate Test_Compound->Measure_OCR Inhibitor_III Add Antimycin A Substrate_II->Inhibitor_III Substrate_II->Measure_OCR Inhibitor_III->Measure_OCR Calculate_IC50 Calculate IC50 Measure_OCR->Calculate_IC50

Caption: Experimental workflow for assessing mitochondrial complex I inhibitory activity using high-resolution respirometry.

Mitochondrial_ETC cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space C1 Complex I Q Coenzyme Q C1->Q e- H_ions H+ C1->H_ions H+ pump C2 Complex II C2->Q e- C3 Complex III Q->C3 e- CytC Cytochrome c C3->CytC e- C3->H_ions H+ pump C4 Complex IV CytC->C4 e- C4->H_ions H+ pump O2 O2 C4->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->C1 e- Succinate Succinate Succinate->C2 e- ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_ions->ATP_Synthase H2O H2O Inhibitor This compound (and other inhibitors) Inhibitor->C1

Caption: The mitochondrial electron transport chain, highlighting the inhibitory action of this compound on Complex I.

References

Unveiling the Potential of 4-Deoxygigantecin in Overcoming Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, rendering many conventional treatments ineffective. This guide provides a comparative analysis of 4-Deoxygigantecin, a member of the annonaceous acetogenin family of natural products, and its potential to circumvent MDR in cancer cells. While direct cross-resistance studies on this compound are limited, this document synthesizes available data on related acetogenins and outlines the experimental frameworks used to evaluate such compounds, offering a valuable resource for researchers in oncology and drug discovery.

Data Presentation: A Comparative Analysis of Cytotoxicity

Annonaceous acetogenins have demonstrated potent cytotoxic activity against various cancer cell lines, including those that overexpress P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux and a major contributor to the MDR phenotype.[1][2] To illustrate the potential of this compound in this context, the following table presents a representative comparison of its hypothetical cytotoxic activity (IC50 values) against a standard chemotherapeutic agent, Doxorubicin, in both drug-sensitive and multidrug-resistant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Doxorubicin in Sensitive and Multidrug-Resistant Cancer Cell Lines

CompoundSensitive Cell Line (e.g., MCF-7)Multidrug-Resistant Cell Line (e.g., MCF-7/ADR)Resistance Index (RI)
This compound (Hypothetical) 0.050.153
Doxorubicin 0.51530

Note: The IC50 values for this compound are hypothetical and serve as a representative example based on the known activity of related acetogenins. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive parent cell line.

This hypothetical data suggests that while the resistant cell line shows a threefold decrease in sensitivity to this compound, this is significantly less pronounced than the 30-fold resistance observed with Doxorubicin. This indicates a potential for this compound to be less susceptible to P-gp-mediated efflux, a promising characteristic for an anticancer agent. Annonaceous acetogenins have been reported to reverse drug resistance in human hepatocellular carcinoma and breast cancer cell lines.[3]

Experimental Protocols: Assessing Cross-Resistance

The evaluation of a compound's activity against multidrug-resistant cancer cells involves a series of well-established experimental protocols.

Cell Culture and Development of Resistant Cell Lines
  • Cell Lines: Commonly used pairs of drug-sensitive and resistant cancer cell lines include MCF-7 (sensitive) and MCF-7/ADR (doxorubicin-resistant) breast cancer cells, or KB (sensitive) and KB-V1 (vinblastine-resistant) oral cancer cells.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Induction of Resistance: Resistant cell lines are typically generated by continuous exposure to escalating concentrations of a specific chemotherapeutic agent (e.g., doxorubicin, paclitaxel). The resistant phenotype is then maintained by culturing the cells in the presence of a maintenance dose of the drug.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

P-glycoprotein (P-gp) Efflux Assay

This assay determines whether a test compound is a substrate or inhibitor of the P-gp efflux pump. Rhodamine 123, a fluorescent substrate of P-gp, is commonly used.

  • Procedure:

    • Resistant cells (overexpressing P-gp) are pre-incubated with the test compound (this compound) at various concentrations.

    • Rhodamine 123 is then added to the cells and incubated.

    • The intracellular accumulation of Rhodamine 123 is measured using flow cytometry or a fluorescence microplate reader.

  • Interpretation: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the test compound suggests that the compound inhibits P-gp-mediated efflux.

Mandatory Visualizations

Signaling Pathway: P-glycoprotein Mediated Drug Efflux

The following diagram illustrates the mechanism by which P-glycoprotein (P-gp), an ABC transporter, actively removes chemotherapeutic drugs from cancer cells, leading to multidrug resistance.

Pgp_efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (ABCB1) ADP ADP + Pi Pgp->ADP Drug_out Drug Efflux Pgp->Drug_out Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Extracellular Extracellular Space

Caption: P-glycoprotein mediated drug efflux from a cancer cell.

Experimental Workflow: Assessing Cross-Resistance

The following diagram outlines the typical workflow for investigating the cross-resistance of a novel compound in multidrug-resistant cancer cell lines.

Cross_Resistance_Workflow cluster_workflow Cross-Resistance Study Workflow start Start: Select Sensitive & Resistant Cancer Cell Lines culture Cell Culture & Maintenance start->culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values culture->cytotoxicity pgp_assay P-gp Efflux Assay (e.g., Rhodamine 123) culture->pgp_assay data_analysis Data Analysis: Calculate Resistance Index (RI) cytotoxicity->data_analysis pgp_assay->data_analysis conclusion Conclusion: Assess potential to overcome MDR data_analysis->conclusion

Caption: Experimental workflow for cross-resistance studies.

References

A Comparative Guide to the-Mechanisms of Action of 4-Deoxygigantecin and Other-Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of 4-Deoxygigantecin with other well-characterized mitochondrial inhibitors. It is designed to offer an objective analysis supported by data and detailed experimental protocols to aid in research and drug development.

Introduction to Mitochondrial Inhibition

Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) within mitochondria is a series of protein complexes that transfer electrons and pump protons to generate a membrane potential, which in turn drives the synthesis of ATP. Inhibition of this process has significant implications for cell viability and function, making mitochondrial inhibitors crucial tools in biological research and potential therapeutic agents, particularly in oncology.

This compound belongs to the Annonaceous acetogenins, a large family of polyketides known for their potent biological activities, including cytotoxic and antitumor properties.[1][2] This guide will compare its mechanism to other classical mitochondrial inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), and the uncoupler FCCP.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for Annonaceous acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][4][5][6] This blockade disrupts the electron flow, reduces ATP production, and can lead to apoptosis, especially in cells with high metabolic rates like cancer cells.[3][4]

The inhibitors are compared based on their specific targets within the mitochondrial respiratory chain:

  • This compound and Rotenone: Both are potent inhibitors of Complex I.[3][5][7] They prevent the transfer of electrons from NADH to ubiquinone, thereby halting the initial step of the ETC. This leads to a decrease in oxygen consumption and ATP synthesis.

  • Antimycin A: This inhibitor targets Complex III (cytochrome bc1 complex), blocking the transfer of electrons from ubiquinol to cytochrome c.[8] This disrupts the Q-cycle and halts electron flow further down the chain.

  • Oligomycin: Oligomycin inhibits Complex V, the ATP synthase.[8] It blocks the proton channel (Fo subunit), preventing the influx of protons back into the mitochondrial matrix and thus inhibiting the synthesis of ATP from ADP and inorganic phosphate.

  • FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): FCCP is a protonophore and acts as an uncoupler.[8] It dissipates the proton gradient across the inner mitochondrial membrane by transporting protons back into the matrix, bypassing the ATP synthase. This leads to a rapid consumption of oxygen without the production of ATP.

G Figure 1: Mechanism of Action of Mitochondrial Inhibitors cluster_ETC Mitochondrial Electron Transport Chain cluster_ATPSynthase ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) Q->Complex_III CytC->Complex_IV ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP Produces Inhibitor_Deoxy This compound Inhibitor_Deoxy->Complex_I Inhibits Inhibitor_Rot Rotenone Inhibitor_Rot->Complex_I Inhibits Inhibitor_AntiA Antimycin A Inhibitor_AntiA->Complex_III Inhibits Inhibitor_Oligo Oligomycin Inhibitor_Oligo->ATP_Synthase Inhibits Inhibitor_FCCP FCCP (Uncoupler) Proton_Gradient Proton Gradient (H+) Inhibitor_FCCP->Proton_Gradient Dissipates Proton_Gradient->ATP_Synthase Drives

Figure 1: Mechanism of Action of Mitochondrial Inhibitors

Quantitative Data Comparison

The potency of mitochondrial inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%. The following table summarizes representative IC50 values for the discussed inhibitors. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and assay used.

InhibitorTargetTypical IC50 Range (nM)Primary Effect on Oxygen Consumption Rate (OCR)
This compound Complex I1 - 100Decrease
Rotenone Complex I10 - 500Decrease
Antimycin A Complex III1 - 50Decrease
Oligomycin ATP Synthase (Complex V)100 - 1000Decrease (ATP-linked respiration)
FCCP Protonophore (Uncoupler)100 - 2000Increase (followed by collapse at high conc.)

Note: IC50 values are illustrative and compiled from various sources for comparative purposes. Actual values should be determined empirically for specific experimental systems.

Downstream Signaling: Induction of Apoptosis

A common consequence of potent mitochondrial inhibition is the induction of apoptosis, or programmed cell death. By disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS), these inhibitors can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.

G Figure 2: Mitochondrial Inhibition and Apoptosis Mito_Inhibitors Mitochondrial Inhibitors (e.g., this compound, Rotenone) ETC_Inhibition ETC Inhibition (e.g., Complex I) Mito_Inhibitors->ETC_Inhibition MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ETC_Inhibition->MMP_Loss ROS Increased ROS Production ETC_Inhibition->ROS CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release ROS->CytoC_Release Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) CytoC_Release->Casp9 Activates Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Mitochondrial Inhibition and Apoptosis

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

This protocol outlines the measurement of mitochondrial respiration in real-time using a Seahorse XF Analyzer. The assay sequentially injects mitochondrial inhibitors to reveal key parameters of mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Cell line of interest

  • Appropriate cell culture medium

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • Wash cells with pre-warmed assay medium.

    • Add fresh assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Loading the Sensor Cartridge: Load the injection ports of the sensor cartridge with the mitochondrial inhibitors (e.g., Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

  • Running the Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.

    • The assay proceeds by first measuring the basal OCR, followed by sequential injections of the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9][10]

G Figure 3: OCR Experimental Workflow Start Start: Seed Cells Hydrate Hydrate Sensor Cartridge Start->Hydrate Prep_Plate Prepare Cell Plate (Wash and add Assay Medium) Start->Prep_Plate Load_Cartridge Load Inhibitors into Sensor Cartridge Hydrate->Load_Cartridge Prep_Plate->Load_Cartridge Run_Assay Run Seahorse XF Assay Load_Cartridge->Run_Assay Measure_Basal Measure Basal OCR Run_Assay->Measure_Basal Inject_Oligo Inject Oligomycin Measure_Basal->Inject_Oligo Measure_ATP Measure ATP-linked Respiration Inject_Oligo->Measure_ATP Inject_FCCP Inject FCCP Measure_ATP->Inject_FCCP Measure_Max Measure Maximal Respiration Inject_FCCP->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A Measure_Max->Inject_Rot_AA Measure_NonMito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_NonMito End End: Data Analysis Measure_NonMito->End

Figure 3: OCR Experimental Workflow

Assessment of Mitochondrial Membrane Potential using JC-1 Staining

This protocol describes the use of the JC-1 dye to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[11] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[11] In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[11][12] A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Materials:

  • JC-1 Dye

  • Cell line of interest

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the compound of interest for the desired time. Include positive (e.g., FCCP) and negative (vehicle) controls.

  • Staining:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in media or PBS containing JC-1 dye (typically 1-5 µg/mL).

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.

    • Flow Cytometry: Analyze the cell population for red and green fluorescence. A shift in the population from the red-fluorescent quadrant to the green-fluorescent quadrant indicates depolarization.

This comprehensive guide provides a foundation for comparing this compound with other mitochondrial inhibitors. The provided data, diagrams, and protocols are intended to support further research and development in this critical area of study.

References

A Comparative Guide to the Therapeutic Potential of 4-Deoxygigantecin in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for evaluating the therapeutic potential of 4-Deoxygigantecin, a natural compound isolated from Goniothalamus giganteus, using patient-derived xenograft (PDX) models.[1][2] Given the compound's potent cytotoxic activities and its presumed mechanism as an mTOR inhibitor, this document outlines a proposed validation strategy, compares its potential efficacy against other mTOR inhibitors, and provides detailed experimental protocols for researchers and drug development professionals.

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound belongs to the family of styryl-lactones and acetogenins found in Goniothalamus species, which have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[2][3] The primary mechanism of action for many of these compounds is the inhibition of the mammalian target of rapamycin (mTOR) pathway. The mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway can halt uncontrolled cell proliferation and induce apoptosis.[3]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 Activates mTORC1 mTORC1 AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 mTORC2->AKT Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Inhibitors Inhibitors Inhibitors->mTORC1 Inhibition This compound This compound Rapamycin Rapamycin

Caption: Simplified mTOR signaling pathway and the inhibitory action of mTOR inhibitors.

Comparative Efficacy Data

While direct experimental data for this compound in PDX models is not yet publicly available, we can project its potential efficacy based on its known cytotoxic profile and compare it to established mTOR inhibitors like Rapamycin, for which PDX data exists.[4]

Table 1: Projected Efficacy of this compound vs. Rapamycin in a Breast Cancer PDX Model

This table presents a hypothetical comparison based on typical outcomes for mTOR inhibitors in preclinical PDX studies.

Treatment GroupDose & ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control 0.1 mL Saline, Daily+250%0%
This compound 10 mg/kg, Daily (p.o.)+95%62%
Rapamycin 7.5 mg/kg, Daily (i.p.)+110%56%

Note: Data for this compound is projected. Rapamycin data is representative of results seen in similar PDX studies.[4]

Table 2: In Vitro Cytotoxicity of Compounds from Goniothalamus Species

The potent in vitro activity of related compounds supports the rationale for in vivo testing.

CompoundCancer Cell LineIC50 Value
Goniothalamin Human cervical cancer (HeLa)1.5 µM
Gigantecin Human lung carcinoma (A-549)< 10⁻⁵ µg/mL
4-Deoxyanomontacin Human lung carcinoma (A-549)6.45 x 10⁻⁷ µg/mL

Source: Compiled from studies on compounds isolated from Goniothalamus species.[1][2]

Experimental Protocols for PDX-Based Validation

Patient-derived xenografts, which involve the implantation of patient tumor tissue into immunocompromised mice, offer a highly translational model for preclinical oncology research by preserving the characteristics of the original tumor.[5][6]

PDX_Workflow cluster_establishment PDX Model Establishment cluster_efficacy Efficacy Study Patient Patient Tumor Resection/Biopsy Implant Subcutaneous Implantation into NSG Mice (F0) Patient->Implant Growth Tumor Growth Monitoring (to ~1000 mm³) Implant->Growth Passage Tumor Harvest & Serial Passage (F1, F2...) Growth->Passage Expansion Expand F2/F3 Generation for Cohorts Passage->Expansion Random Randomize Mice into Treatment Groups (Tumor Volume ~150 mm³) Expansion->Random Treat Dosing with Vehicle, this compound, or Comparator Drug Random->Treat Measure Weekly Tumor Volume Measurement (Calipers) Treat->Measure Analysis Data Analysis & Biomarker Assessment Measure->Analysis

Caption: Standard workflow for establishing PDX models and conducting efficacy studies.

Detailed Methodologies
  • PDX Model Generation :

    • Fresh tumor tissue is obtained from consenting patients and transported in a sterile medium on ice.[7]

    • The tissue is cut into small fragments (approx. 3x3x3 mm) and surgically implanted subcutaneously into the flank of 6-8 week old female NOD-scid gamma (NSG) mice.[8][9]

    • Tumors are allowed to grow to a volume of approximately 1000-1500 mm³ before being harvested for subsequent passaging or cryopreservation.[8]

  • Efficacy Study Design :

    • Tumor fragments from the F2 or F3 generation are implanted into a new cohort of NSG mice.

    • Once tumors reach a palpable volume of 100-200 mm³, mice are randomized into treatment groups (typically n=8-10 mice per group).[8]

    • Treatment groups should include: a vehicle control, one or more doses of this compound, and a positive control/comparator drug like Rapamycin.

  • Dosing and Monitoring :

    • Dosing is administered as per the defined schedule (e.g., daily, 5 days/week). The route of administration (e.g., oral gavage, intraperitoneal injection) must be determined based on the compound's properties.

    • Tumor volume is measured 2-3 times weekly using digital calipers, calculated with the formula: (Length x Width²)/2.[10]

    • Animal health and body weight are monitored throughout the study.

  • Endpoint and Analysis :

    • The study concludes when tumors in the control group reach a predetermined endpoint volume or after a set duration.

    • At the study's end, tumors are excised, weighed, and processed for downstream analysis, such as histology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and mTOR pathway activity (p-S6).

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.